Aspochalasin A
Description
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Properties
CAS No. |
72363-48-5 |
|---|---|
Molecular Formula |
C24H33NO4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(1S,9E,11S,14S,15R,16S)-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,6,18-tetrone |
InChI |
InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,22H,6-10H2,1-5H3,(H,25,29)/b14-11+/t16-,17+,18+,22+,24-/m1/s1 |
InChI Key |
BPFQGYYSWWQTFO-HPPWZVCISA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)C(=O)CCC3=O)/C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(=O)CCC3=O)C)C=C1C)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolating and Purifying Aspochalasin A: A Technical Guide for Researchers
An In-depth Whitepaper for Scientists and Drug Development Professionals on the Extraction and Purification of Aspochalasin A from Fungal Cultures.
This compound, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its diverse biological activities. These activities, which include potential antimicrobial, antiviral, and cytotoxic properties, underscore its potential as a lead compound in drug discovery and development.[1] This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound and its analogs from fungal cultures, with a focus on providing actionable protocols and comparative data for researchers in the field.
Aspochalasins are produced by various species of fungi, most notably within the Aspergillus genus. Species such as Aspergillus niveus, Aspergillus flavipes, and endophytic Aspergillus species have been identified as producers of a range of aspochalasan derivatives.[2][3][4] The isolation and purification of these compounds are critical steps for their structural elucidation, biological evaluation, and subsequent development into therapeutic agents.
Fungal Cultivation and Fermentation
The production of this compound begins with the cultivation of a suitable fungal strain. Both solid-state and submerged liquid fermentation techniques have been successfully employed. The choice of fermentation method and culture medium can significantly impact the yield and profile of the produced secondary metabolites.
Experimental Protocol: Fungal Fermentation
This protocol outlines a general procedure for the cultivation of an this compound-producing Aspergillus strain in liquid broth.
-
Strain Selection and Inoculum Preparation:
-
Obtain a pure culture of a known this compound-producing fungal strain, such as Aspergillus sp. FT1307.[3]
-
Grow the fungus on Potato Dextrose Agar (PDA) plates at room temperature (approximately 24°C) for 5-7 days to achieve sufficient mycelial growth.[3]
-
Aseptically transfer agar plugs containing the mycelium to the liquid fermentation medium.[3]
-
-
Liquid Fermentation:
-
Prepare the liquid broth medium. A representative medium composition is provided in Table 1.[3]
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.[3]
-
After cooling, inoculate the sterile medium with the fungal agar plugs.
-
Incubate the flasks under static conditions at approximately 24°C for a period of 21-28 days.[3]
-
Table 1: Composition of Liquid Fermentation Medium [3]
| Component | Concentration (g/L) |
| Mannitol | 20.0 |
| Sucrose | 10.0 |
| Monosodium Glutamate | 5.0 |
| KH₂PO₄ | 0.5 |
| MgSO₄·7H₂O | 0.3 |
| Yeast Extract | 3.0 |
| pH | 6.5 |
Extraction of Crude this compound
Following the fermentation period, the fungal biomass and culture broth are processed to extract the secondary metabolites, including this compound. This typically involves solvent extraction to separate the compounds of interest from the aqueous medium and cellular components.
Experimental Protocol: Solvent Extraction
-
Adsorption and Initial Separation:
-
Solvent Extraction:
-
Pack the mycelium and resin into a column.
-
Elute the column with a stepwise gradient of methanol (MeOH) in water (e.g., 10%, 50%, 90%, and 100% MeOH).[3]
-
Collect the fractions and analyze them for the presence of aspochalasins, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions showing similar profiles can be combined for further purification.[3]
-
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, a multi-step chromatographic purification process is necessary to isolate this compound to a high degree of purity.
Experimental Protocol: Chromatographic Purification
-
Initial Fractionation (Preparative HPLC):
-
Subject the combined, concentrated crude extract to preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
-
A typical setup might involve a Phenyl-hexyl column with a gradient elution of methanol in water.[3]
-
Collect the resulting sub-fractions based on the chromatogram peaks.[3]
-
-
Fine Purification (Semi-preparative HPLC):
-
Further purify the sub-fractions containing the target compound using semi-preparative RP-HPLC.[3]
-
This step often employs a C18 column with an isocratic elution of a methanol/water mixture, sometimes with the addition of formic acid to improve peak shape.[3]
-
Monitor the elution and collect the purified this compound.
-
Table 2: Exemplary Chromatographic Conditions for Aspochalasin Purification [3]
| Chromatography Step | Column Type | Mobile Phase | Elution Mode | Flow Rate (mL/min) |
| Preparative HPLC | Phenyl-hexyl | 40-100% MeOH/H₂O | Gradient | 8.0 |
| Semi-preparative HPLC | C18 | 60% isocratic MeOH/H₂O with 1.0% formic acid | Isocratic | 3.0 |
Structural Elucidation and Characterization
Once purified, the identity and structure of this compound are confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the chemical structure.[3][5][6]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[3][5][6]
Table 3: Spectroscopic Data for an Aspochalasin Analog (Aspochalasin H1) [3]
| Technique | Data |
| HRESIMS | m/z 418.2592 [M+H]⁺ (calculated for C₂₄H₃₆NO₅, 418.2593) |
| ¹H NMR | See original publication for detailed chemical shifts and couplings. |
| ¹³C NMR | See original publication for detailed chemical shifts. |
Visualizing the Workflow
The following diagrams illustrate the key stages in the isolation and purification of this compound.
Caption: Overall workflow for this compound isolation and purification.
Caption: Detailed chromatographic purification steps for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus Aspergillus niveus LU 9575. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
Elucidating the Architectural Complexity of Aspochalasin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the chemical structure elucidation of Aspochalasin A, a member of the cytochalasan family of fungal secondary metabolites. This document details the key experimental protocols and presents quantitative data integral to the determination of its complex molecular architecture.
Introduction to this compound
This compound belongs to the aspochalasins, a subclass of the cytochalasan natural products, which are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. These compounds are biosynthesized by various fungal species, including those of the genus Aspergillus. The intricate and stereochemically rich structure of aspochalasins has made their structure elucidation a challenging and multifaceted endeavor, relying on a combination of advanced spectroscopic and analytical techniques. Furthermore, their diverse biological activities, including cytotoxic and antimicrobial properties, make them attractive targets for drug discovery and development. A precise understanding of their chemical structure is paramount for elucidating their mechanism of action and for guiding synthetic and medicinal chemistry efforts.
Core Methodologies in Structure Elucidation
The determination of this compound's structure follows a systematic workflow common in natural product chemistry. This process involves the initial isolation and purification of the compound, followed by the determination of its molecular formula and detailed structural analysis using a suite of spectroscopic methods.
Isolation and Purification
This compound is typically isolated from the fermentation broth of a producing fungal strain, such as Aspergillus sp. The general procedure involves:
-
Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous culture medium and mycelia.
-
Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. This often involves:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of organic solvents (e.g., hexane, ethyl acetate, methanol) to perform a preliminary separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column with a suitable mobile phase to yield pure this compound.
-
Determination of Molecular Formula
The elemental composition of this compound is determined using high-resolution mass spectrometry (HRMS).
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample solution is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer.
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The high resolving power of the instrument allows for the accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Data Analysis: The measured accurate mass is used to calculate the elemental composition, which, in conjunction with the degrees of unsaturation, provides the molecular formula. For instance, a new aspochalasin, aspochalasin H1, with a molecular formula of C₂₄H₃₅NO₅ was identified by its quasi-molecular ion peaks in HRESIMS.[1][2]
Spectroscopic Structure Elucidation
The detailed connectivity and stereochemistry of this compound are elucidated primarily through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the relative orientation of protons in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
1D NMR Spectra:
-
¹H NMR: Provides information on the chemical environment, multiplicity (splitting pattern), and integration (number of protons) of each proton.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic).
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assembling the overall carbon framework.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.
-
Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR data for Aspochalasin H, a closely related analogue of this compound. This data is representative of the type of information used to piece together the structure of aspochalasins.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 172.1 | |
| 3 | 63.8 | 3.85 (m) |
| 4 | 42.1 | 2.65 (m) |
| 5 | 31.5 | 1.80 (m), 1.65 (m) |
| 6 | 131.2 | 5.40 (dd, 15.5, 8.0) |
| 7 | 135.5 | 6.05 (d, 15.5) |
| 8 | 58.2 | 3.10 (d, 10.0) |
| 9 | 68.2 | 4.40 (d, 1.9) |
| 10 | 40.2 | 2.60 (m) |
| 11 | 21.2 | 1.30 (m) |
| 12 | 22.5 | 1.29 (m) |
| 13 | 128.5 | 5.39 (s) |
| 14 | 45.1 | 3.02 (d, 11.5) |
| 15 | 30.1 | 1.56 (m) |
| 16 | 38.5 | 2.29 (m), 2.10 (m) |
| 17 | 72.9 | 3.78 (m) |
| 18 | 78.4 | 3.80 (m) |
| 19 | 61.7 | |
| 20 | 54.7 | 2.82 (s) |
| 21 | 210.1 | |
| 22 | 23.5 | 1.21 (d, 7.0) |
| 23 | 18.9 | 1.76 (s) |
| 24 | 12.5 | 1.42 (s) |
| 25 | 20.1 | 0.91 (d, 2.5) |
| 26 | 19.8 | 0.90 (d, 2.5) |
Data for Aspochalasin H as reported in the literature.[3]
Final Structure Confirmation
While spectroscopic data provides the planar structure and relative stereochemistry, absolute configuration is often determined by additional methods.
X-ray Crystallography
The definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a detailed 3D model of the molecule, including atomic coordinates and bond lengths/angles. The structure of aspochalazine A, a related compound, was confirmed using this technique.[3]
Total Synthesis
The unambiguous confirmation of a proposed structure is often achieved through its total synthesis. The synthesis of a molecule with the same physical and spectroscopic properties as the natural product provides unequivocal proof of its structure. The total synthesis of several aspochalasin family members has been reported, solidifying their structural assignments.[4][5]
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments and data analysis in the structure elucidation of this compound.
Caption: Logical workflow for the structure elucidation of this compound.
Biosynthetic Pathway Considerations
Understanding the biosynthetic pathway of aspochalasins can also provide clues to their structure. These molecules are typically derived from the condensation of a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) product, followed by a series of enzymatic modifications. The proposed biosynthetic pathway often involves key reactions like Diels-Alder cyclizations and subsequent oxidative modifications.[6][7]
References
- 1. rsc.org [rsc.org]
- 2. Crystallization and preliminary X-ray diffraction analysis of an endo-1,4-β-d-glucanase from Aspergillus aculeatus F-50 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of aspochalasin H, a new member of the aspochalasin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Aspochalasin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aspochalasin A, a mycotoxin belonging to the cytochalasan family. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its characterization, and presents a typical workflow for its isolation and structural elucidation. Aspochalasins have garnered interest in the scientific community due to their diverse biological activities, including antibacterial, antiviral, and antiproliferative effects.[1][2][3][4]
Spectroscopic Data
The structural characterization of this compound and its analogues is heavily reliant on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula, while a combination of one- and two-dimensional NMR experiments are used to elucidate the complex cyclic structure.
Mass Spectrometry Data
High-resolution mass spectrometry provides the elemental composition of the molecule. For a representative analogue, Aspochalasin H1, the molecular formula has been established as C₂₄H₃₅NO₅.[5] The observed ions in the positive mode are [M+H]⁺ and [M+Na]⁺.[5]
Table 1: HRESIMS Data for a Representative Aspochalasin (Aspochalasin H1)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 418.2593 | 418.2592 |
| [M+Na]⁺ | 440.2413 | 440.2398 |
Nuclear Magnetic Resonance (NMR) Data
The structural backbone and stereochemistry of aspochalasins are determined through extensive NMR analysis. The following tables summarize the ¹H and ¹³C NMR chemical shift data for a representative aspochalasin, Aspochalasin H1, in CDCl₃. These assignments are crucial for the complete structural elucidation of this class of compounds.
Table 2: ¹H NMR Spectroscopic Data for a Representative Aspochalasin (Aspochalasin H1) in CDCl₃
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 2.60 | m | |
| 4 | 2.64 | m | |
| 5 | 3.02 | d | 11.5 |
| 6 | 6.04 | d | 11.0 |
| 7 | 5.39 | s | |
| 8 | 3.10 | d | 10.0 |
| 10 | 1.56 | m | |
| 11 | 1.29 | m | |
| 12α | 2.29 | m | |
| 12β | 2.10 | m | |
| 13 | 3.78 | m, overlapped | |
| 14 | 3.80 | m, overlapped | |
| 15α | 1.76 | m | |
| 15β | 1.63 | m | |
| 16 | 4.40 | d | 1.9 |
| 17 | 2.82 | s | |
| 19-CH₃ | 1.76 | s | |
| 20 | 1.21 | d | 7.0 |
| 21-CH₃ | 0.91 | d | 2.5 |
| 22-CH₃ | 0.90 | d | 2.5 |
| 23-CH₃ | 1.42 | s |
Table 3: ¹³C NMR Spectroscopic Data for a Representative Aspochalasin (Aspochalasin H1) in CDCl₃
| Position | δC (ppm) |
| 1 | 174.6 |
| 3 | 48.8 |
| 4 | 41.0 |
| 5 | 52.2 |
| 6 | 135.6 |
| 7 | 140.6 |
| 8 | 60.5 |
| 9 | 208.0 |
| 10 | 38.4 |
| 11 | 25.4 |
| 12 | 31.2 |
| 13 | 70.8 |
| 14 | 73.4 |
| 15 | 42.1 |
| 16 | 68.4 |
| 17 | 58.6 |
| 18 | 29.7 |
| 19 | 23.3 |
| 20 | 20.8 |
| 21 | 22.8 |
| 22 | 23.0 |
| 23 | 25.9 |
Experimental Protocols
The successful isolation and characterization of this compound and its analogues require a systematic approach involving fungal fermentation, extraction, chromatographic separation, and spectroscopic analysis.
Fungal Fermentation and Extraction
-
Fermentation: The producing fungal strain, typically a species of Aspergillus, is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.[3]
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of natural products.[4]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved by reversed-phase or normal-phase HPLC to isolate the pure aspochalasin compounds.
Spectroscopic Analysis
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
-
Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed on a Q-TOF or similar high-resolution mass spectrometer.[3][6]
-
Data Acquisition: Spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][6]
-
Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's connectivity and relative stereochemistry.
-
Workflow and Logical Relationships
The structural elucidation of a novel natural product like an aspochalasin follows a logical and systematic workflow. This process begins with the biological source and culminates in the complete structural and stereochemical assignment of the molecule.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Biosynthetic Pathway of Aspochalasin A in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochalasin A, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic and antimicrobial properties. Understanding its biosynthesis in fungi, primarily Aspergillus species, is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic machinery, enzymatic transformations, and regulatory networks involved. It consolidates current research findings, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing complex pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Aspochalasins are a class of fungal secondary metabolites characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Their biosynthesis is a complex process orchestrated by a dedicated gene cluster that encodes a suite of enzymes responsible for the assembly of the polyketide-nonribosomal peptide hybrid backbone and its subsequent chemical modifications. This guide will focus on the biosynthetic pathway of this compound, a representative member of this family, produced by fungi such as Aspergillus flavipes.
The Aspochalasin Biosynthetic Gene Cluster
The biosynthesis of aspochalasins is governed by a set of genes co-located in a biosynthetic gene cluster (BGC). In Aspergillus flavipes, this is referred to as the 'flas' cluster. A homologous cluster, termed 'aspo', is responsible for the production of related compounds in other Aspergillus species. The core of this cluster contains genes encoding the primary biosynthetic enzymes as well as those for regulation and transport.
Table 1: Genes and Their Functions in the Aspochalasin Biosynthetic Cluster
| Gene | Encoded Protein | Putative Function in this compound Biosynthesis |
| flasA (aspoA) | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Catalyzes the initial condensation of a polyketide chain with an amino acid (L-leucine) to form the core scaffold. |
| flasB (aspoB) | trans-Enoyl Reductase | Involved in the reduction of double bonds during the polyketide chain assembly on the PKS module. |
| flasC (aspoC) | Hydrolase | Proposed to be involved in the release of the completed polyketide-amino acid chain from the PKS-NRPS complex. |
| flasD (aspoD) | Diels-Alderase | Catalyzes the intramolecular [4+2] cycloaddition reaction to form the characteristic bicyclic isoindolone core. |
| flasF (aspoF) | FAD-dependent Oxidase | A key tailoring enzyme that catalyzes the oxidation of intermediates. Homologs like AspoA can act as a pathway switch.[1] |
| aspoG | Transcriptional Regulator | A pathway-specific Zn(II)2Cys6 transcription factor that positively regulates the expression of other genes in the cluster.[2] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the formation of a linear polyketide-peptide chain, followed by cyclization and a series of tailoring reactions.
Core Scaffold Formation
The pathway is initiated by the hybrid PKS-NRPS enzyme, FlasA. This megaenzyme utilizes acetyl-CoA and malonyl-CoA for the iterative synthesis of a polyketide chain. The NRPS module of FlasA specifically recognizes and activates L-leucine, which is then condensed with the polyketide chain. The trans-enoyl reductase, FlasB, is believed to act on the growing polyketide chain to introduce specific stereochemistry. The resulting linear intermediate is then released from the enzyme complex, a step likely facilitated by the hydrolase, FlasC.
Cyclization and Formation of the Isoindolone Core
Following the release of the linear precursor, a crucial intramolecular Diels-Alder reaction takes place, catalyzed by the enzyme FlasD. This reaction forms the characteristic bicyclic perhydroisoindolone core of the aspochalasin skeleton.
Tailoring Steps and the Role of Oxidases
The final stages of the biosynthesis involve a series of modifications to the core structure, primarily oxidations, which are critical for the bioactivity of the final product. The FAD-dependent oxidase, FlasF, plays a pivotal role in this phase. A close homolog, AspoA, has been identified as a "pathway switch."[1] This berberine bridge enzyme (BBE)-like oxidase can catalyze a double bond isomerization, diverting intermediates towards the formation of different aspochalasin analogs.[1] For instance, the oxidation of Aspochalasin D at the C-18 hydroxyl group is a key step in the formation of other aspochalasins.[1]
Diagram 1: Proposed Biosynthetic Pathway of this compound
References
Aspochalasin A: An In-Depth Technical Guide to a Promising Secondary Metabolite from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochalasin A, a member of the cytochalasan family of mycotoxins, is a secondary metabolite produced by various endophytic fungi, most notably species within the Aspergillus genus. Exhibiting a range of biological activities, including potent cytotoxic and antibacterial effects, this compound has garnered significant interest within the scientific community for its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of this compound, detailing its production by endophytic fungi, methodologies for its isolation and purification, and an exploration of its molecular mechanisms of action. Particular emphasis is placed on its interaction with the cellular cytoskeleton and the induction of apoptosis. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents derived from natural sources.
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive compounds.[1] These fungi have co-evolved with their host plants, leading to the production of a diverse array of secondary metabolites with significant potential for pharmaceutical applications. Among these, the aspochalasins, a subgroup of the cytochalasan family, have demonstrated promising biological activities.
This compound, a prominent member of this group, is characterized by a highly substituted isoindole ring fused to a macrocyclic ring. Its unique structure is the basis for its significant bioactivity, which includes cytotoxicity against various cancer cell lines and inhibitory effects against pathogenic bacteria. This guide will delve into the technical aspects of working with this compound, from the fungal sources to its cellular targets.
Fungal Production of this compound
This compound and its analogues are primarily produced by endophytic fungi belonging to the Aspergillus genus. Several species have been identified as producers, including Aspergillus niveus, Aspergillus flavipes, and various unidentified Aspergillus species isolated from diverse plant hosts.[1][2][3]
Quantitative Production of Aspochalasins
The yield of aspochalasins from fungal fermentation can vary significantly depending on the fungal strain, culture conditions, and extraction methods. While specific yield data for this compound from wild-type endophytic fungi is not extensively reported in the literature, a study on a genetically engineered strain of Aspergillus flavipes reported a remarkable yield of 812.1 mg/L for Aspochalasin D, a closely related compound. This high yield was achieved through the optimization of culture conditions and metabolic engineering, highlighting the potential for large-scale production of these valuable metabolites.[3]
Table 1: Production of Aspochalasin D by Aspergillus flavipes
| Fungal Strain | Production Titer (mg/L) | Key Optimization Strategy |
| Aspergillus flavipes (Genetically Engineered) | 812.1 | Optimization of culture conditions and metabolic engineering |
Experimental Protocols
Fermentation of Aspochalasin-Producing Endophytic Fungi
This protocol is adapted from the fermentation of Aspergillus sp. FT1307, a known producer of aspochalasins.[1]
Materials:
-
Pure culture of the endophytic fungus on Potato Dextrose Agar (PDA)
-
Liquid broth medium:
-
Mannitol: 20 g/L
-
Sucrose: 10 g/L
-
Monosodium glutamate: 5 g/L
-
KH₂PO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.3 g/L
-
Yeast extract: 3 g/L
-
-
1-L Erlenmeyer flasks
-
Sterile water
-
Autoclave
-
Incubator
Procedure:
-
Prepare the liquid broth medium and adjust the pH to 6.5 before sterilization.
-
Dispense 350 mL of the medium into each 1-L Erlenmeyer flask and sterilize by autoclaving at 121°C for 15 minutes.
-
Aseptically transfer equal-sized agar plugs containing the mycelium of a 5-day-old fungal culture into the sterilized liquid broth.
-
Incubate the flasks under static conditions at 24°C for 28 days.
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of aspochalasins from fungal cultures.[1]
Materials:
-
Fermented fungal culture
-
Diaion HP-20 resin
-
Methanol (MeOH)
-
Water (H₂O)
-
Open glass column
-
Rotary evaporator
-
Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) systems
-
Reversed-phase C18 column
-
Formic acid
Procedure:
-
Extraction:
-
After the fermentation period, treat the aqueous mycelium and broth with Diaion HP-20 resin.
-
Load the resin-treated culture into an open glass column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 10%, 50%, 90%, and 100% MeOH).
-
Combine the fractions containing the desired compounds based on HPLC analysis.
-
Concentrate the combined fractions using a rotary evaporator.
-
-
Purification:
-
Subject the concentrated extract to preparative reversed-phase HPLC. A typical gradient could be 40-100% MeOH/H₂O over 20 minutes.
-
Collect the fractions and analyze them by analytical HPLC.
-
Pool the fractions containing this compound and further purify them using semi-preparative reversed-phase HPLC with an isocratic or shallow gradient elution (e.g., 30% isocratic MeOH/H₂O with 1.0% formic acid) to yield pure this compound.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action
The primary mechanism of action of this compound and other cytochalasans is their interaction with the cellular actin cytoskeleton.[4][5] Actin is a crucial protein involved in maintaining cell shape, motility, and division. By disrupting actin polymerization, aspochalasins trigger a cascade of cellular events that can ultimately lead to cell death.
Disruption of the Actin Cytoskeleton
Aspochalasins bind to the barbed (fast-growing) ends of actin filaments, which inhibits the association and dissociation of actin monomers.[4] This disruption of actin dynamics leads to a change in the organization of the actin network from an isotropic structure to focal accumulations.[4]
Caption: this compound's interaction with the actin cytoskeleton.
Induction of Apoptosis
The cytotoxic effects of aspochalasins are often mediated through the induction of apoptosis, or programmed cell death. The disruption of the actin cytoskeleton is a significant cellular stressor that can trigger apoptotic signaling pathways. While the precise pathway for this compound is still under investigation, it is likely to involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.
The apoptotic process is broadly divided into two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[6] It is plausible that the cellular stress caused by this compound-induced actin disruption leads to the activation of the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Visualization
A typical workflow for the investigation of this compound from an endophytic fungus to the assessment of its biological activity is outlined below.
Caption: General experimental workflow for this compound research.
Conclusion
This compound, a secondary metabolite from endophytic fungi, represents a promising lead compound for the development of novel therapeutics, particularly in the area of oncology. Its potent cytotoxic activity, mediated through the disruption of the actin cytoskeleton and induction of apoptosis, makes it a compelling candidate for further investigation. The methodologies outlined in this guide provide a framework for the culture of this compound-producing fungi, the isolation and purification of the compound, and the assessment of its biological activity. Further research into the specific signaling pathways affected by this compound and the optimization of its production will be crucial for realizing its full therapeutic potential.
References
- 1. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Aspochalasin A CAS number and chemical properties
Reference Note: This document focuses on Aspochalasin I, as "Aspochalasin A" is not a standard designation in scientific literature. It is presumed that inquiries regarding this compound refer to this closely related and well-documented compound.
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aspochalasin I, a mycotoxin belonging to the cytochalasan family, which is produced by various species of the Aspergillus fungus. This document collates essential chemical properties, biological activities, and relevant experimental methodologies.
Core Chemical Properties and Identification
Aspochalasin I is a complex macrocyclic compound characterized by a highly substituted isoindole ring fused to a larger macrocycle. Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 670225-69-1 | [1][2] |
| Molecular Formula | C₂₄H₃₅NO₅ | [2][3] |
| Molecular Weight | 417.55 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in DMSO, Methanol, and Ethanol | [1] |
| Melting Point | Data not available; may decompose upon heating. | |
| Boiling Point | Data not available; expected to decompose at high temperatures. |
Biological Activity and Mechanism of Action
Aspochalasins, as a class, exhibit a wide range of biological effects, including cytostatic, cytotoxic, antibacterial, and antiviral activities[4]. The primary mechanism of action for cytochalasans is the disruption of actin filament function, which impacts cellular processes like motility, division, and signaling[4].
Inhibition of Melanogenesis
A notable biological activity of Aspochalasin I is its ability to inhibit melanogenesis without significant cytotoxicity at effective concentrations[1][5].
-
Activity: Aspochalasin I was found to potently inhibit melanin synthesis in Mel-Ab mouse melanocytes with an IC₅₀ value of 22.4 µM[1][5].
-
Mechanism: The compound inhibits cell-based tyrosinase activity in a dose-dependent manner[3]. Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway. While the direct upstream signaling target has not been definitively elucidated for Aspochalasin I, the general pathway for melanogenesis involves the activation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic genes, including tyrosinase. This pathway is often mediated by cAMP, Protein Kinase A (PKA), and the cAMP response element-binding protein (CREB)[6][7][8]. It is proposed that Aspochalasin I exerts its effect by down-regulating the expression or activity of MITF, subsequently leading to reduced tyrosinase levels and melanin production[3][9].
Cytotoxic and Anti-proliferative Effects
Like other aspochalasins, Aspochalasin I has been evaluated for its cytotoxicity against various cancer cell lines. It has been reported to exhibit weak to moderate cytotoxicity against NCI-H460 (lung), MCF-7 (breast), and SF-268 (central nervous system) cancer cell lines[10].
Signaling and Biosynthetic Pathways
Proposed Signaling Pathway for Melanogenesis Inhibition
The following diagram illustrates the proposed mechanism by which Aspochalasin I inhibits melanin synthesis. It is hypothesized to interfere with the signaling cascade that leads to the transcription of key melanogenic enzymes.
Fungal Biosynthetic Pathway
Aspochalasins are synthesized in fungi through a complex pathway involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. The core backbone is assembled and then undergoes a series of enzymatic modifications, including oxidations and isomerizations, to yield the diverse family of aspochalasin compounds. A key enzyme, the berberine bridge enzyme (BBE)-like oxidase AspoA, acts as a switch to alter the pathways leading to different aspochalasin family members[11].
Experimental Protocols
Isolation and Purification of Aspochalasin I
The following is a generalized workflow for the isolation of aspochalasins from fungal cultures, based on methodologies described in the literature[12][13].
Methodology Details:
-
Fermentation: Aspergillus species (e.g., Aspergillus flavipes) are cultured on a suitable medium (solid-state rice or liquid broth) to encourage secondary metabolite production[1][12].
-
Extraction: The culture (mycelium and/or broth) is extracted with an organic solvent like ethyl acetate to partition the metabolites[12].
-
Initial Fractionation: The crude extract is subjected to column chromatography (e.g., silica gel) with a solvent gradient to separate compounds based on polarity[12].
-
Bioassay-Guided Fractionation: Fractions are tested for the biological activity of interest (e.g., cytotoxicity or melanogenesis inhibition). Active fractions are selected for further purification.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using semi-preparative reverse-phase HPLC to isolate individual compounds like Aspochalasin I[12].
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[13][14][15].
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of Aspochalasin I on a cancer cell line.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Workflow:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Aspochalasin I in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a specified exposure period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. Aspochalasin I, a melanogenesis inhibitor from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspochalasin I | C24H35NO5 | CID 21576438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jmb.or.kr [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Aspochalasin I, a Melanogenesis Inhibitor from Aspergillus sp. [jmb.or.kr]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. Two Novel Aspochalasins from the Gut Fungus Aspergillus sp. Z4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. acdlabs.com [acdlabs.com]
Aspochalasin A: A Comprehensive Technical Review of its Research and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasins are a class of cytochalasan mycotoxins produced by various species of fungi, most notably from the genus Aspergillus.[1] These compounds are characterized by a highly substituted isoindole ring fused to a macrocyclic ring.[1] Since their discovery, aspochalasins have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiviral properties. This technical guide provides an in-depth review of the current research on Aspochalasin A and its analogues, with a focus on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Biological Activities
The biological activities of this compound and its derivatives have been evaluated against a range of targets. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Aspochalasin Analogues (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Aspochalasin B | HeLa | Cervical Carcinoma | 7.9 | [2] |
| Aspochalasin E | 22Rv1 | Prostate Cancer | 5.9 ± 0.8 | [3] |
| PC-3 | Prostate Cancer | 19.0 ± 7.7 | [3] | |
| A549 | Lung Carcinoma | - | [4] | |
| HCT-15 | Colorectal Carcinoma | - | [3] | |
| Aspochalasin I | Mel-Ab | Melanoma | 22.4 (melanogenesis inhibition) | |
| Aspochalasin W | PC3 | Prostate Cancer | 30.4 | [1] |
| HCT-116 | Colorectal Carcinoma | 39.2 | [1] | |
| TMC-169 | U937 | Histiocytic Lymphoma | 0.81 (µg/ml) | [1] |
| Jurkat | T-cell Leukemia | 0.2 (µg/ml) | [1] | |
| HL-60 | Promyelocytic Leukemia | 0.68 (µg/ml) | [1] | |
| WiDr | Colorectal Adenocarcinoma | 0.83 (µg/ml) | [1] | |
| HCT-116 | Colorectal Carcinoma | 0.78 (µg/ml) | [1] | |
| Aspochalamin A-C | HM02, MCF7, HepG2, Huh7 | Various | <10 (µg/ml) (GI50) | [1] |
Note: Some values were reported in µg/ml and have been noted accordingly. Conversion to µM requires the molecular weight of the specific compound.
Table 2: Antimicrobial Activity of Aspochalasin Analogues (MIC Values)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Aspochalamin C | Arthrobacter globiformis | Gram-positive bacteria | Active | [1] |
| Aspochalamin D | Arthrobacter globiformis | Gram-positive bacteria | Inactive | [1] |
| Compound 5 | Gram-positive microorganisms | Bacteria | Moderate activity | [1] |
| Aspochalasin G | Gram-positive and Gram-negative species | Bacteria | Substantial inhibition zones at 30 µg | [1] |
| Compound 26 | Gram-positive and Gram-negative species | Bacteria | Substantial inhibition zones at 30 µg | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antiviral Activity of Aspochalasin Analogues (IC50/EC50 Values)
| Compound | Virus | Assay Target | IC50/EC50 (µM) | Reference(s) |
| Aspochalasin L | HIV-1 | Integrase | 71.7 | [1] |
| Benzofuran derivative (from Aspergillus sp. SCSIO41032) | HSV-1 | - | 9.5 ± 0.5 (EC50) | [3] |
| HSV-2 | - | 5.4 ± 0.6 (EC50) | [3] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on aspochalasins.
Cytotoxicity and Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
-
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the aspochalasin compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 20-30 µL of MTT solution (typically 2 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[5]
-
Protocol Outline:
-
Compound Dilution: Perform a serial two-fold dilution of the aspochalasin compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]
-
Antiviral Activity: HIV-1 Integrase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 integrase enzyme, which is essential for viral replication.
-
Principle: The assay typically involves a multi-well plate coated with a DNA substrate that mimics the viral DNA end. Recombinant HIV-1 integrase and the test compound are added. The integrase activity (strand transfer) is then detected, often using a colorimetric or fluorescence-based method.
-
Protocol Outline (based on a typical ELISA-based kit):
-
Plate Coating: A 96-well plate is coated with a donor substrate DNA.
-
Integrase and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells, followed by the aspochalasin compound at various concentrations. The plate is incubated to allow for binding.
-
Strand Transfer Reaction: A target substrate DNA is added, and the plate is incubated to allow the strand transfer reaction to occur.
-
Detection: The integrated DNA is detected using a specific antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction with a substrate.
-
Absorbance Measurement: The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for aspochalasins, in line with other cytochalasans, is the disruption of the actin cytoskeleton. This fundamental activity underlies their diverse biological effects, including the induction of apoptosis in cancer cells.
Inhibition of Actin Polymerization
Aspochalasins bind to the barbed (fast-growing) end of actin filaments. This binding physically blocks the addition of new actin monomers, thereby inhibiting filament elongation. The continuous, dynamic nature of the actin cytoskeleton means that this inhibition of assembly, coupled with ongoing disassembly at the pointed end, leads to a net depolymerization of actin filaments. This disruption of the actin network has profound consequences for cellular processes that rely on a functional cytoskeleton, such as cell motility, division, and maintenance of cell shape.
Induction of Apoptosis in Cancer Cells
The disruption of the actin cytoskeleton by aspochalasins can trigger programmed cell death, or apoptosis, in cancer cells. Research on cytochalasins has elucidated a signaling cascade that leads to apoptosis, primarily through the mitochondrial (intrinsic) pathway.
The process is initiated by the stress induced by actin depolymerization. This leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. These events trigger the activation of the Bcl-2 family of proteins. Specifically, the expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 may be downregulated. The activation of Bax leads to its translocation to the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.
In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. Some studies also suggest the involvement of the tumor suppressor protein p53 in upregulating pro-apoptotic proteins in response to cytochalasan treatment.[1]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idexx.com [idexx.com]
- 6. idexx.dk [idexx.dk]
Methodological & Application
Application Notes and Protocols for Aspochalasin A in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin A belongs to the cytochalasan family of mycotoxins, a group of fungal secondary metabolites known for their potent biological activities. These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. A key mechanism of action for cytochalasans, including this compound, is their ability to interact with the cellular cytoskeleton, specifically by disrupting actin filament polymerization. This interference with a fundamental cellular process leads to a cascade of events, including the inhibition of cell division, motility, and the induction of programmed cell death (apoptosis), making them valuable tools for cancer research and potential anticancer agents.
These application notes provide a comprehensive overview of the use of this compound in cytotoxicity assays, with a focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Detailed protocols, data presentation, and diagrams of the underlying signaling pathways are included to facilitate the effective use of this compound in research and drug development settings.
Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis
This compound exerts its cytotoxic effects primarily by targeting the actin cytoskeleton. It binds to the barbed (fast-growing) ends of actin filaments, a process that inhibits both the association and dissociation of actin monomers. This "capping" activity effectively disrupts the dynamic process of actin polymerization and depolymerization, which is crucial for maintaining cell structure, motility, and division.
The disruption of the actin cytoskeleton triggers a cellular stress response that can lead to apoptosis. While the precise signaling cascade can be cell-type dependent, evidence suggests that actin filament perturbation can initiate apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of stress-activated protein kinases (SAPK)/Jun amino-terminal kinases (JNK), the p53 tumor suppressor protein, and the caspase cascade.[1] Ultimately, the activation of executioner caspases, such as caspase-3, leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell.[2][3]
Data Presentation: Cytotoxicity of Aspochalasin Derivatives
The following tables summarize the cytotoxic activity of various aspochalasin derivatives, including this compound, against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of potency.
Table 1: IC50 Values of Aspochalasin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | - | - |
| Aspochalasin B | - | - | - | - |
| Aspochalasin C | NCI-H460 | Lung Carcinoma | Moderate | [4] |
| MCF-7 | Breast Cancer | Moderate | [4] | |
| SF-268 | CNS Cancer | Moderate | [4] | |
| Aspochalasin D | Various | Various | 5.72 | [5] |
| Aspochalasin I | NCI-H460 | Lung Carcinoma | Weak to Moderate | [4] |
| MCF-7 | Breast Cancer | Weak to Moderate | [4] | |
| SF-268 | CNS Cancer | Weak to Moderate | [4] | |
| Aspochalasin J | NCI-H460 | Lung Carcinoma | Weak to Moderate | [4] |
| MCF-7 | Breast Cancer | Weak to Moderate | [4] | |
| SF-268 | CNS Cancer | Weak to Moderate | [4] | |
| Aspochalasin K | NCI-H460 | Lung Carcinoma | Weak to Moderate | [4] |
| MCF-7 | Breast Cancer | Weak to Moderate | [4] | |
| SF-268 | CNS Cancer | Weak to Moderate | [4] | |
| Aspochalasin L | PC3 | Prostate Cancer | Weak | [6] |
| TMC-169 | U937 | Lymphoma | 0.81 (µg/ml) | [7] |
| Jurkat | T-cell leukemia | 0.2 (µg/ml) | [7] | |
| HL-60 | Promyelocytic Leukemia | 0.68 (µg/ml) | [7] | |
| WiDr | Colon Adenocarcinoma | 0.83 (µg/ml) | [7] | |
| HCT-116 | Colorectal Carcinoma | 0.78 (µg/ml) | [7] |
Note: The original research should be consulted for specific experimental conditions. The term "Moderate" and "Weak" are as described in the cited literature where specific values were not provided.
Experimental Protocols
Protocol 1: MTT Assay for Determining Cytotoxicity of this compound
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 to 100 µM) to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a medium-only control (no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for MTT Assay
Caption: MTT assay experimental workflow.
References
- 1. Disruption of actin microfilaments by cytochalasin D leads to activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease activation and cleavage of poly(ADP-ribose) polymerase: an integral part of apoptosis in response to photodynamic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.com [iomcworld.com]
Application of Aspochalasin A in Actin Dynamics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin A belongs to the cytochalasan family of mycotoxins, a group of fungal metabolites known for their profound effects on the actin cytoskeleton. These compounds are invaluable tools for dissecting the intricate processes governed by actin dynamics, including cell motility, division, endocytosis, and signal transduction. This compound, like other cytochalascins, exerts its primary effect by binding to the barbed (plus) end of filamentous actin (F-actin), thereby inhibiting the association and dissociation of actin monomers. This capping activity effectively disrupts actin polymerization and leads to significant alterations in cellular morphology and function. These application notes provide a comprehensive overview of the use of this compound in studying actin dynamics, complete with detailed experimental protocols and an exploration of its impact on key signaling pathways.
Mechanism of Action
This compound's mechanism of action is centered on its high-affinity binding to the barbed end of F-actin. This interaction prevents the addition of new actin monomers to the growing filament, effectively "capping" it. While it can also bind to monomeric G-actin, its affinity for F-actin is significantly higher. This disruption of actin polymerization leads to a net depolymerization of actin filaments within the cell, resulting in the collapse of actin-based structures such as stress fibers and lamellipodia.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related cytochalasans. Due to limited specific data for this compound, values for the closely related and well-studied Cytochalasin D are provided for reference.
Table 1: Binding Affinities of Cytochalasans to Actin
| Compound | Target | Dissociation Constant (Kd) | Reference |
| Cytochalasin D | F-actin (barbed end) | ≈ 2 nM | [1][2] |
| Cytochalasin D | G-actin | ≈ 2–20 µM | [1][2] |
| This compound | F-actin (barbed end) | Data not available | - |
Table 2: Cytotoxicity of Aspochalasins in Cancer Cell Lines (IC50 values)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Aspochalasin I | NCI-H460 (Lung Cancer) | > 10 | [3] |
| MCF-7 (Breast Cancer) | > 10 | [3] | |
| SF-268 (CNS Cancer) | > 10 | [3] | |
| Aspochalasin J | NCI-H460 (Lung Cancer) | > 10 | [3] |
| MCF-7 (Breast Cancer) | > 10 | [3] | |
| SF-268 (CNS Cancer) | > 10 | [3] | |
| Aspochalasin K | NCI-H460 (Lung Cancer) | > 10 | [3] |
| MCF-7 (Breast Cancer) | > 10 | [3] | |
| SF-268 (CNS Cancer) | > 10 | [3] | |
| Aspochalasin D | Various Tumor Cell Lines | Cytostatic effects observed | [4][5] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study actin dynamics.
In Vitro Actin Polymerization Assay (Pyrene Fluorescence)
This assay measures the effect of this compound on the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.[6][7][8]
Materials:
-
Monomeric pyrene-labeled actin and unlabeled actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
This compound stock solution (in DMSO)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Protocol:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. A typical final actin concentration for the assay is 2-4 µM.
-
Add the desired concentration of this compound (or DMSO as a vehicle control) to the G-actin solution and incubate on ice for 5 minutes.
-
Initiate polymerization by adding 1/10th volume of 10X KMEI buffer and mix gently.
-
Immediately transfer the reaction mixture to a fluorometer cuvette and begin recording the fluorescence intensity over time.
-
Monitor the fluorescence until the polymerization reaction reaches a plateau.
-
Plot fluorescence intensity versus time to visualize the polymerization kinetics. Inhibition of polymerization by this compound will be observed as a decrease in the rate and extent of the fluorescence increase.
F-Actin Co-sedimentation Assay
This assay determines the ability of this compound to bind to and affect the stability of F-actin by separating filamentous actin (pellet) from monomeric actin (supernatant) via ultracentrifugation.
Materials:
-
Purified actin
-
G-buffer (as above)
-
Polymerization buffer (as above)
-
This compound stock solution (in DMSO)
-
Ultracentrifuge and rotors
-
SDS-PAGE equipment
Protocol:
-
Polymerize purified G-actin to F-actin by incubation with polymerization buffer at room temperature for 1 hour.
-
Incubate the pre-formed F-actin with various concentrations of this compound (or DMSO control) for 30 minutes at room temperature.
-
Centrifuge the samples at 100,000 x g for 30 minutes at 22°C to pellet the F-actin.
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in each fraction. A decrease in the amount of actin in the pellet in the presence of this compound indicates depolymerization.
Phalloidin Staining of F-Actin in Cultured Cells
This protocol allows for the visualization of changes in the actin cytoskeleton in cells treated with this compound.[9][10][11][12]
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-FITC)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with the desired concentration of this compound for the appropriate time. A typical starting concentration is 1-10 µM for 30-60 minutes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a working solution of fluorescently-labeled phalloidin (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope. This compound treatment is expected to cause a loss of stress fibers and a punctate or aggregated actin staining pattern.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on collective cell migration.[13][14][15][16][17]
Materials:
-
Cells cultured to confluence in a multi-well plate
-
This compound
-
Pipette tips (e.g., p200) or a scratch-making tool
-
Culture medium
-
Microscope with a camera
Protocol:
-
Grow a confluent monolayer of cells in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is closed.
-
Measure the width of the wound at multiple points for each image.
-
Calculate the rate of wound closure. This compound is expected to inhibit cell migration and delay wound closure.
Signaling Pathways and Experimental Workflows
This compound's disruption of the actin cytoskeleton has profound effects on various signaling pathways that are intrinsically linked to actin dynamics.
Hippo-YAP/TAZ Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its downstream effectors, YAP and TAZ, are transcriptional co-activators that are sensitive to the state of the actin cytoskeleton.[18][19][20][21][22] F-actin structures, particularly stress fibers, are known to promote the nuclear translocation and activity of YAP/TAZ. By disrupting these structures, this compound can lead to the cytoplasmic retention and inactivation of YAP/TAZ.
Caption: this compound inhibits YAP/TAZ signaling by disrupting F-actin.
Actin Dynamics in Endocytosis
The actin cytoskeleton plays a crucial role in various forms of endocytosis, providing the mechanical force for membrane invagination and vesicle scission. By inhibiting actin polymerization, this compound can impair endocytic processes.
Caption: this compound disrupts endocytosis by inhibiting actin polymerization.
Experimental Workflow for Studying this compound Effects
A typical workflow to investigate the cellular effects of this compound involves a combination of biochemical and cell-based assays.
Caption: Workflow for investigating this compound's effects on actin dynamics.
Conclusion
This compound is a potent inhibitor of actin polymerization, making it a valuable tool for researchers studying the myriad of cellular processes that depend on a dynamic actin cytoskeleton. By utilizing the protocols and understanding the signaling implications outlined in these application notes, scientists can effectively employ this compound to dissect the roles of actin in health and disease, and to explore its potential in the development of novel therapeutics. Further research is warranted to determine the specific binding kinetics and a broader range of cytotoxic activities of this compound to refine its application in these studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective cytotoxicity and stereochemistry of aspochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 7. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 11. cohesionbio.com [cohesionbio.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. researchgate.net [researchgate.net]
- 19. WIP, YAP/TAZ and Actin Connections Orchestrate Development and Transformation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 21. Regulation of Hippo signaling by actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspochalasin A: A Tool for Probing the Mechanics of Cytokinesis
Application Notes and Protocols for Researchers
Aspochalasin A, a member of the cytochalasan family of mycotoxins, holds significant potential as a molecular probe for investigating the intricate process of cytokinesis.[1] Like other cytochalasans, its primary mechanism of action involves the disruption of actin filament dynamics, a critical component of the contractile ring that drives cell division.[2][3][4] These notes provide an overview of this compound's application in cytokinesis research, supported by generalized data from related cytochalasans, and offer detailed protocols for its use in cell-based assays.
Introduction to Cytokinesis Inhibition by this compound
Cytokinesis, the final stage of cell division, culminates in the physical separation of two daughter cells. This process is orchestrated by the formation and constriction of a contractile ring, primarily composed of actin and myosin filaments.[5] Cytochalasans, including by extension this compound, interfere with this process by binding to the barbed end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[2][4] This disruption of actin polymerization dynamics prevents the proper formation and function of the contractile ring, leading to cytokinesis failure and the formation of multinucleated cells.[5]
The study of this inhibition provides valuable insights into the fundamental mechanisms of cell division and can be leveraged for therapeutic applications, particularly in oncology, where uncontrolled cell proliferation is a hallmark.
Data Presentation: Efficacy of Cytochalasans in Cytokinesis Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| Triseptatin (a cytochalasan analog) | A549 (Lung Carcinoma) | 1.80 | [3] |
| Triseptatin (a cytochalasan analog) | U2OS (Osteosarcoma) | 11.28 | [3] |
| Deoxaphomin B | A549 (Lung Carcinoma) | 1.55 | [3] |
| Deoxaphomin B | U2OS (Osteosarcoma) | 6.91 | [3] |
| Cytochalasin B | Various | Varies | [6][7] |
Signaling Pathways
The primary signaling pathway affected by this compound in the context of cytokinesis is the RhoA pathway, which is a master regulator of contractile ring formation.[8][9]
References
- 1. iomcworld.com [iomcworld.com]
- 2. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cytokinesis and altered contractile ring morphology induced by cytochalasins in synchronized PtK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYTOCHALASIN-B: TIME-LAPSE CINEMATOGRAPHIC STUDIES ON ITS EFFECTS ON CYTOKINESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes: Screening for Antiviral Activity of Aspochalasin A
Introduction
Aspochalasin A belongs to the aspochalasins, a structurally diverse subgroup of cytochalasans, which are secondary metabolites produced by fungi.[1] These compounds are known for a range of biological activities, including antibacterial, anti-tumoral, and antiviral effects.[1] Aspochalasins, like other cytochalasans, are recognized for their interaction with the actin cytoskeleton, which can disrupt processes like actin polymerization.[1] Given that many viruses exploit the host's actin cytoskeleton for entry, replication, and egress, this compound and its analogs are promising candidates for antiviral drug discovery. For instance, Aspochalasin L has demonstrated activity against HIV integrase.[2][3]
These application notes provide a comprehensive framework for researchers to screen and characterize the antiviral potential of this compound. The workflow includes initial cytotoxicity assessments to determine the compound's therapeutic window, followed by primary and secondary antiviral assays to quantify its efficacy.
General Antiviral Screening Workflow
A systematic approach is crucial for evaluating the antiviral properties of a test compound like this compound. The process begins with determining the compound's toxicity to the host cells, followed by screening for its ability to inhibit virus-induced cell death. Positive hits are then confirmed and quantified using more specific assays like the plaque reduction assay.
Protocol 1: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific host cell line. This is a critical first step to ensure that any observed antiviral activity is not due to the compound killing the host cells.[4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[5] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Host cell line (e.g., Vero E6, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. A typical concentration range might be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (cell control) and wells with DMSO at the highest concentration used for dilution (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability against the log of the compound concentration and use regression analysis to determine the CC50 value.[8]
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
Objective: To screen for the ability of this compound to inhibit the virus-induced cytopathic effect (CPE), which refers to the structural changes in host cells caused by viral invasion.[9]
Principle: This assay measures the ability of a compound to protect cells from the damaging effects of a virus.[7] If the compound is effective, the cells will remain viable and attached to the plate. Cell viability is often assessed using a stain like crystal violet.[10]
Materials:
-
This compound (at non-toxic concentrations determined by the cytotoxicity assay)
-
Host cell line monolayer in 96-well plates
-
Virus stock with a known titer (e.g., multiplicity of infection - MOI of 0.01)[6]
-
DMEM with 2% FBS
-
Crystal Violet solution (0.5% in 20% methanol)
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate to form a confluent monolayer.[8]
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
To the test wells, add the diluted compound.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus, no compound).[10]
-
Infect the wells (except for the cell control wells) with the virus at a predetermined MOI.[6]
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until CPE is observed in over 80% of the virus control wells (typically 48-72 hours).[8]
-
Staining:
-
Remove the medium from the wells.
-
Fix the cells with 10% formalin for 30 minutes.
-
Gently wash the plate with water and stain the cells with crystal violet solution for 20 minutes.[10]
-
-
Quantification:
-
Wash away the excess stain and allow the plate to dry.[10]
-
Elute the stain by adding 100 µL of methanol to each well.
-
Read the absorbance at 595 nm.
-
-
Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, is calculated using regression analysis.[6]
Protocol 3: Plaque Reduction Assay
Objective: To quantify the antiviral activity of this compound by measuring the reduction in the number of viral plaques. This is considered a gold-standard assay in virology.[11]
Principle: A plaque is a localized area of cell death and lysis on a cell monolayer caused by viral replication.[12] An effective antiviral agent will reduce the number or size of these plaques. The assay involves infecting a cell monolayer in the presence of the compound and then covering it with a semi-solid overlay to restrict virus spread, allowing distinct plaques to form.[11]
Materials:
-
This compound
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock (diluted to produce 50-100 plaques per well)
-
Semi-solid overlay (e.g., 1% low-melting-point agarose or methylcellulose in DMEM)
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Grow host cells in multi-well plates until they form a confluent monolayer.
-
Infection:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.[13]
-
Remove the growth medium from the cells and inoculate them with the virus-compound mixture.
-
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add the semi-solid overlay containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days, depending on the virus).
-
Staining and Counting:
-
Fix the cells with formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration that reduces the plaque number by 50%.[11]
Data Presentation
Quantitative data from the assays should be summarized to facilitate comparison and interpretation. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates greater selectivity for viral targets over host cells.[6]
| Parameter | Description | Example Value |
| CC50 | 50% Cytotoxic Concentration | >100 µM |
| EC50 (CPE) | 50% Effective Concentration (CPE Assay) | 7.5 µM |
| EC50 (Plaque) | 50% Effective Concentration (Plaque Assay) | 5.4 µM |
| SI (Selectivity Index) | CC50 / EC50 | >18.5 |
Note: The example values are hypothetical and must be determined experimentally. A recent study identified a benzofuran derivative from the same fungus that produces aspochalasins, which showed moderate antiviral activities against HSV-1 and HSV-2 with EC50 values of 9.5 µM and 5.4 µM, respectively.[14][15]
Potential Mechanism of Action: Interference with Actin-Dependent Viral Entry
Aspochalasins are known to interfere with actin polymerization.[1] Many viruses, including influenza, HIV, and Herpes Simplex Virus (HSV), utilize the host cell's actin cytoskeleton to facilitate entry, often through processes like endocytosis or macropinocytosis. This compound may exert its antiviral effect by disrupting these actin-dependent pathways, thereby preventing the virus from successfully entering the host cell.
References
- 1. iomcworld.com [iomcworld.com]
- 2. a-novel-aspochalasin-with-hiv-1-integrase-inhibitory-activity-from-aspergillus-flavipes - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. youtube.com [youtube.com]
- 6. Cytopathic Effect (CPE) Inhibition Assay [bio-protocol.org]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. pblassaysci.com [pblassaysci.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Antitumor aspochalasin and antiviral benzofuran derivatives from a marine-derived fungus Aspergillus sp. SCSIO41032 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Aspochalasin A for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasin A, a member of the cytochalasan family of mycotoxins, is a fungal secondary metabolite primarily produced by species of the Aspergillus genus, such as Aspergillus flavipes.[1][2][3][4] Like other cytochalasans, this compound exhibits a range of potent biological activities, including cytotoxic, anti-proliferative, and antibacterial effects.[1][5] Its primary mechanism of action involves the inhibition of actin polymerization by binding to the barbed end of actin filaments, thereby disrupting the cellular cytoskeleton.[6][7] This interference with fundamental cellular processes makes this compound and its analogs promising candidates for drug discovery, particularly in the fields of oncology and infectious diseases.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for desired biological activity. The preparation of natural products like this compound for HTS campaigns requires a robust and reproducible protocol to ensure the quality and consistency of the screening library. This document provides detailed application notes and experimental protocols for the isolation, purification, and preparation of this compound to be used in HTS applications.
Biological Activity and Mechanism of Action
This compound's biological effects are intrinsically linked to its ability to disrupt the actin cytoskeleton. Actin dynamics are crucial for a multitude of cellular functions, including cell motility, division, and intracellular transport. By capping the fast-growing (barbed) end of actin filaments, this compound prevents the addition of new actin monomers, leading to a net depolymerization of the filaments.[6] This disruption can trigger various cellular responses, including apoptosis in cancer cells, making it a molecule of significant interest for therapeutic development.
Signaling Pathway
Caption: this compound inhibits actin polymerization, disrupting cellular processes.
Experimental Protocols
I. Fungal Fermentation for this compound Production
This protocol is adapted from established methods for the cultivation of Aspergillus flavipes for the production of aspochalasins.[3][8]
Materials and Reagents:
-
Aspergillus flavipes culture
-
Potato Dextrose Agar (PDA) plates
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (e.g., solid rice medium or a specialized liquid fermentation medium)
-
Sterile flasks and incubator
Procedure:
-
Culture Activation: Inoculate Aspergillus flavipes onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Seed Culture: Inoculate a sterile seed medium with spores from the PDA plate. Incubate at 25-28°C with shaking (e.g., 150 rpm) for 2-3 days to generate a sufficient biomass.
-
Production Fermentation: Inoculate the production medium with the seed culture. For solid-state fermentation, spread the seed culture onto sterilized rice medium. For submerged fermentation, add the seed culture to the liquid production medium.
-
Incubation: Incubate the production culture under static or shaking conditions at 25-28°C for 14-21 days. The optimal fermentation time should be determined empirically by monitoring the production of this compound via analytical methods such as HPLC.
II. Extraction and Purification of this compound
This protocol outlines the extraction and purification of this compound from the fungal fermentation broth and mycelium.
Materials and Reagents:
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for HPLC
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
For solid-state fermentation, soak the entire culture in ethyl acetate and agitate for 24 hours. Repeat the extraction process three times.
-
For submerged fermentation, separate the mycelium from the broth by filtration. Extract the mycelium with ethyl acetate. Extract the filtrate separately with an equal volume of ethyl acetate three times.
-
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional but Recommended for HTS):
-
The crude extract can be subjected to an initial fractionation step to remove highly polar or non-polar impurities and to reduce sample complexity, which is beneficial for HTS.[9]
-
A common method is to use solid-phase extraction (SPE) with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
-
Chromatographic Purification:
-
Perform silica gel column chromatography on the crude or fractionated extract, eluting with a gradient of hexane and ethyl acetate to isolate fractions containing aspochalasins.
-
Further purify the aspochalasin-containing fractions using preparative reversed-phase HPLC with a C18 column and a methanol-water gradient.
-
-
Purity Assessment: Analyze the purity of the isolated this compound using analytical HPLC-UV and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A purity of ≥95% is recommended for HTS.
III. Preparation of this compound for High-Throughput Screening
This protocol details the steps to prepare the purified this compound for use in HTS assays.
Materials and Reagents:
-
Purified this compound (≥95% purity)
-
Dimethyl sulfoxide (DMSO), HTS-grade
-
Acoustic liquid handler or precision multichannel pipette
-
HTS-compatible microplates (e.g., 384-well or 1536-well)
-
Plate sealer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the purified this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM). Ensure complete dissolution; gentle vortexing or sonication may be required.
-
-
Intermediate and Working Plates:
-
From the primary stock, create a series of intermediate plates at lower concentrations by serial dilution in DMSO.
-
Prepare the final assay-ready working plates by dispensing a small volume of the stock or intermediate solutions into the HTS microplates using an acoustic liquid handler or a calibrated pipette. The final concentration of DMSO in the assay should typically be kept below 1% to avoid solvent-induced cellular toxicity or assay interference.
-
-
Quality Control:
-
Concentration Verification: Confirm the concentration of the stock solution using a suitable analytical method such as HPLC-UV or a quantitative NMR (qNMR).
-
Purity Check: Periodically re-assess the purity of the stock solution to monitor for degradation, especially if stored for extended periods.
-
Solubility Assessment: Visually inspect the stock and working solutions for any precipitation.
-
-
Storage:
-
Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Store intermediate and working plates sealed at -20°C or -80°C until use.
-
Data Presentation
| Parameter | Recommended Value/Specification | Analytical Method |
| Purity | ≥ 95% | HPLC-UV, LC-MS |
| Identity Confirmation | Consistent with this compound structure | MS, NMR |
| Primary Stock Concentration | 10 mM (typical) | qNMR, HPLC-UV |
| Solvent | HTS-grade DMSO | - |
| Final Assay DMSO Concentration | ≤ 1% | - |
| Storage Temperature | -20°C or -80°C | - |
Workflow Diagram
Caption: Workflow for the preparation of this compound for HTS.
References
- 1. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasans Produced by the Coculture of Aspergillus flavipes and Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. a-novel-aspochalasin-with-hiv-1-integrase-inhibitory-activity-from-aspergillus-flavipes - Ask this paper | Bohrium [bohrium.com]
- 9. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
Aspochalasin A: Application Notes and Protocols for Cancer Cell Line Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aspochalasin A in cancer cell line proliferation studies. This document details the inhibitory effects of this compound on various cancer cell lines, outlines its mechanism of action involving cell cycle arrest, and provides detailed protocols for key experimental procedures.
Introduction
This compound is a member of the cytochalasan family of mycotoxins, known for their ability to interact with the actin cytoskeleton. Recent studies have highlighted the potential of aspochalasins as anticancer agents due to their cytotoxic and antiproliferative activities. This compound, in particular, has been shown to induce cell cycle arrest, leading to an inhibition of cancer cell proliferation. This document serves as a guide for researchers investigating the anticancer properties of this compound.
Data Presentation: Antiproliferative Activity of Aspochalasin Derivatives
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data for closely related aspochalasin compounds demonstrate their potent antiproliferative activities. The following table summarizes the cytotoxic effects of various aspochalasins on several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Aspochalasin I | NCI-H460 | Lung Cancer | Weak to Moderate | [1] |
| MCF-7 | Breast Cancer | Weak to Moderate | [1] | |
| SF-268 | CNS Cancer | Weak to Moderate | [1] | |
| Aspochalasin J | NCI-H460 | Lung Cancer | Weak to Moderate | [1] |
| MCF-7 | Breast Cancer | Weak to Moderate | [1] | |
| SF-268 | CNS Cancer | Weak to Moderate | [1] | |
| Aspochalasin K | NCI-H460 | Lung Cancer | Weak to Moderate | [1] |
| MCF-7 | Breast Cancer | Weak to Moderate | [1] | |
| SF-268 | CNS Cancer | Weak to Moderate | [1] |
Mechanism of Action: G1 Phase Cell Cycle Arrest
This compound has been identified as a potent inducer of G1 phase cell cycle arrest in cancerous cells, while showing selectivity against normal cells.[2][3] This arrest is attributed to the selective inhibition of key cell cycle-regulating proteins. Specifically, Asperchalasine A, a closely related dimeric cytochalasan, has been shown to inhibit the activity of Cyclin A, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 6 (CDK6).[2][3] The inhibition of these kinases blocks the transition from the G1 to the S phase of the cell cycle, thereby halting cell proliferation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cell line proliferation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, K562)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Cyclin A, mouse anti-CDK2, rabbit anti-CDK6, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
This compound demonstrates significant potential as an anticancer agent by inducing G1 phase cell cycle arrest in cancer cells. The provided protocols offer a framework for researchers to investigate its antiproliferative effects and elucidate its molecular mechanism of action. Further studies are warranted to fully characterize the therapeutic potential of this compound and its derivatives in various cancer models.
References
- 1. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Asperchalasine A, a Cytochalasan Dimer with an Unprecedented Decacyclic Ring System, from Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Endgame: Experimental Design for Aspochalasin A Mechanism of Action Studies
For Immediate Release
Shanghai, China – November 7, 2025 – To facilitate groundbreaking research in oncology and cellular biology, we present detailed application notes and protocols for elucidating the mechanism of action of Aspochalasin A, a promising cytochalasan fungal metabolite. These guidelines are tailored for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating its effects on actin polymerization, cell cycle progression, and apoptosis.
This compound, a member of the cytochalasan family, is known to interfere with actin dynamics, a critical component of the cellular cytoskeleton.[1] Disruption of the actin network can trigger a cascade of cellular events, leading to cell cycle arrest and programmed cell death (apoptosis).[2][3] Understanding the precise molecular pathways activated by this compound is paramount for its development as a potential therapeutic agent. The following experimental design provides a systematic approach to unraveling its intricate mechanism of action.
Proposed Mechanism of Action
Our proposed model for the mechanism of action of this compound posits that its primary cellular target is the actin cytoskeleton. By inhibiting actin polymerization, this compound induces cytoskeletal stress, which in turn activates signaling pathways culminating in cell cycle arrest and apoptosis. We hypothesize a two-pronged downstream effect:
-
Cell Cycle Arrest at the G2/M Phase: Disruption of the actin cytoskeleton is known to activate the G2/M checkpoint, preventing cells from entering mitosis with a compromised cytoskeleton. This arrest is likely mediated by the modulation of key cell cycle regulatory proteins.
-
Induction of Apoptosis via the Mitochondrial Pathway: Cytoskeletal damage can trigger the intrinsic pathway of apoptosis. This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade.
Experimental Workflow
A logical and stepwise experimental workflow is crucial for systematically investigating the proposed mechanism. The following diagram outlines the recommended experimental progression.
Caption: A stepwise experimental workflow for elucidating the mechanism of action of this compound.
Data Presentation
To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | |||
| HeLa | |||
| A549 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 3: Quantification of Apoptosis and Mitochondrial Depolarization
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells with Depolarized Mitochondria (JC-1 green) |
| Control | ||
| This compound (IC50) | ||
| This compound (2 x IC50) |
Table 4: Caspase Activity and Protein Expression Modulation
| Treatment | Relative Caspase-3/7 Activity | Relative Caspase-8 Activity | Relative Caspase-9 Activity | Relative Bax/Bcl-2 Ratio | Relative Cyclin B1 Expression |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | |||||
| This compound (2 x IC50) |
Detailed Experimental Protocols
Actin Polymerization Assay
Objective: To determine the direct effect of this compound on actin polymerization in vitro.
Principle: This assay measures the change in fluorescence of pyrene-labeled actin. G-actin bound to pyrene has a low fluorescence, which increases significantly upon polymerization into F-actin.
Protocol:
-
Reconstitute pyrene-labeled rabbit muscle actin in G-buffer (General Actin Buffer) to a final concentration of 1 mg/mL.
-
Induce polymerization by adding 10X Polymerization Buffer.
-
Add varying concentrations of this compound or a vehicle control to the actin solution.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~410 nm.
-
Latrunculin A can be used as a positive control for inhibition of polymerization.[4]
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][5]
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[1][3][5]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of this compound on mitochondrial integrity.
Principle: The lipophilic cationic dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[6][7]
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
A protonophore such as CCCP can be used as a positive control for mitochondrial membrane depolarization.[6]
Caspase Activity Assay
Objective: To measure the activity of key executioner and initiator caspases.
Principle: This assay utilizes specific peptide substrates for caspases that are conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells to release cellular contents.
-
Add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for Caspase-3).[8]
-
Incubate at 37°C to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.[8][9]
Western Blot Analysis
Objective: To determine the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.[10][11]
Protocol:
-
Prepare total protein lysates from cells treated with this compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cyclin B1, CDK1, cleaved Caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Proposed Signaling Pathway of this compound
Based on the known effects of cytochalasans, we propose the following signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.
By following these detailed application notes and protocols, researchers will be well-equipped to systematically investigate and confirm the molecular mechanism of action of this compound. This foundational knowledge is essential for advancing its potential as a novel anti-cancer agent.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. igbmc.fr [igbmc.fr]
- 4. abcam.com [abcam.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Aspochalasin A Treatment in Animal Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi. They have garnered significant interest in the scientific community due to their diverse biological activities, including anti-tumoral, anti-angiogenic, and anti-inflammatory properties. The primary mechanism of action for many cytochalasan compounds involves the disruption of actin polymerization, a critical process in cell division, migration, and morphology. This document provides a summary of the available preclinical data on aspochalasin analogues—specifically cytochalasans B, D, and E—in animal models of cancer and angiogenesis. Due to a lack of published in vivo studies for Aspochalasin A, data from these closely related compounds are presented to offer insights into the potential therapeutic applications of this class of molecules.
Anti-Cancer and Anti-Angiogenic Applications in Animal Models
While in vivo data for this compound is not currently available in the public domain, studies on other cytochalasans have demonstrated significant anti-tumor and anti-angiogenic efficacy in various mouse models. These findings provide a strong rationale for the investigation of this compound in similar preclinical settings.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies of cytochalasans B, D, and E in mouse models of cancer.
Table 1: Anti-Tumor Efficacy of Cytochalasans in Mouse Models
| Compound | Animal Model | Cancer Type | Dosage | Treatment Route | Key Outcomes |
| Cytochalasin B | Balb/c mice[1][2] | P388/S Leukemia | 50 mg/kg/day | Intraperitoneal (i.p.) | Increased life expectancy, with nearly 50% of the treatment group achieving long-term survival.[2] |
| Balb/c mice[1][2] | P388/ADR Leukemia (multidrug-resistant) | 50 mg/kg/day | Intraperitoneal (i.p.) | Marked anti-tumor activity and increased life expectancy.[1][2] | |
| Cytochalasin D | Balb/c mice[1][2] | P388/S Leukemia | 2 mg/kg/day | Intraperitoneal (i.p.) | Substantial anti-tumor effects, with 20% of the treatment group achieving long-term survival.[2] |
| Liposomal Cytochalasin D | Mouse models | B16 Melanoma, CT26 Colorectal Carcinoma, H22 Hepatoma | Not specified | Not specified | Significant inhibition of tumor growth and prolonged survival. |
| Cytochalasin E | Mouse model | Lewis Lung Carcinoma | 2.0 mg/kg (every other day) | Not specified | Approximately 72% inhibition of tumor growth. |
Table 2: Anti-Angiogenic Efficacy of Cytochalasin E in a Mouse Model
| Compound | Animal Model | Assay | Key Outcome |
| Cytochalasin E | Mouse | Cornea Assay (bFGF-induced angiogenesis) | 40% to 50% inhibition of angiogenesis. |
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited literature for the in vivo evaluation of cytochalasans. These should be adapted and optimized for specific experimental designs.
Protocol 1: Evaluation of Anti-Tumor Activity in a Murine Leukemia Model
1. Cell Culture and Animal Model:
- Culture P388/S (drug-sensitive) or P388/ADR (multidrug-resistant) murine leukemia cells in appropriate culture medium.
- Use male Balb/c mice (6-8 weeks old).
2. Tumor Cell Inoculation:
- Harvest leukemia cells during the logarithmic growth phase.
- Inject 1 x 10^6 cells intraperitoneally (i.p.) into each mouse on Day 0.
3. Compound Preparation and Administration:
- Prepare Cytochalasin B or D in a suitable vehicle (e.g., DMSO, followed by dilution in saline). The final DMSO concentration should be non-toxic to the animals.
- For Cytochalasin B, administer 50 mg/kg/day i.p. for eight consecutive days (Days 1-8).[1][2]
- For Cytochalasin D, administer 2 mg/kg/day i.p. for eight consecutive days (Days 1-8).[2]
- A control group should receive the vehicle only.
4. Monitoring and Endpoint:
- Monitor the mice daily for signs of toxicity and record body weight.
- The primary endpoint is the mean survival time. An increase in life span (ILS) is calculated as: ILS (%) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.
- Long-term survivors are those that remain alive for a pre-determined period (e.g., 60 days).
Protocol 2: Evaluation of Anti-Tumor Activity in a Murine Solid Tumor Xenograft Model
1. Cell Culture and Animal Model:
- Culture a human or murine cancer cell line of interest (e.g., B16-F10 melanoma, Lewis Lung Carcinoma).
- Use immunodeficient mice (e.g., nude or SCID mice) for human cell line xenografts, or syngeneic mice (e.g., C57BL/6 for B16-F10 and LLC) for murine cell lines.
2. Tumor Cell Inoculation:
- Harvest cancer cells and resuspend in a sterile solution (e.g., PBS or media) with or without Matrigel.
- Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells into the flank of each mouse.
3. Compound Administration:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
- Prepare the cytochalasan compound as described in Protocol 1.
- Administer the compound via the desired route (e.g., i.p., intravenous) at a predetermined dose and schedule (e.g., daily, every other day).
4. Tumor Measurement and Endpoint:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
- Monitor animal body weight and general health.
- The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Action
Cytochalasans, including aspochalasins, are known to primarily target actin polymerization. This disruption of the actin cytoskeleton can lead to various downstream effects that contribute to their anti-cancer and anti-angiogenic properties.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in an in vivo cancer model.
Caption: General workflow for in vivo anti-cancer drug testing.
Disclaimer
The data and protocols presented in this document are based on studies of cytochalasans B, D, and E, which are structurally and functionally related to this compound. Due to the current lack of publicly available in vivo data for this compound, these notes should be used as a guiding framework for designing and conducting preclinical studies. It is imperative that researchers perform their own dose-response and toxicity studies for this compound to determine safe and effective dosages for their specific animal models and disease indications.
References
Troubleshooting & Optimization
Improving the solubility of Aspochalasin A for cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aspochalasin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fungal secondary metabolite belonging to the cytochalasan family.[1][2][3] Cytochalasans are known to exert a variety of biological effects, including cytotoxic, antibacterial, and anti-proliferative activities. The primary mechanism of action for cytochalasans is the disruption of actin filament polymerization.[4] By binding to the barbed end of actin filaments, they prevent the addition of new actin monomers, leading to the disassembly of existing filaments. This interference with the actin cytoskeleton affects crucial cellular processes such as cell motility, division, and signaling.[4]
Q2: What are the common solvents for dissolving this compound?
This compound is a hydrophobic compound and is generally soluble in organic solvents. The most commonly used solvents for preparing stock solutions are:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Ethanol
Q3: What is the recommended concentration of solvent in the final cell culture medium?
High concentrations of organic solvents can be toxic to cells.[5] Therefore, it is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible, typically well below 1%. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and is widely used.[5] Primary cells may be more sensitive, and a lower concentration (e.g., ≤0.1%) is recommended.[5] It is always best practice to include a vehicle control (medium with the same final concentration of solvent) in your experiments to account for any potential effects of the solvent itself.
Q4: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate solvent is the standard method for handling hydrophobic compounds like this compound. Here is a general procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO (or ethanol/methanol) to achieve a high concentration stock solution (e.g., 1 mg/mL or a higher molar concentration).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound precipitates when I add it to the cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds when they are transferred from a high-concentration organic stock solution to an aqueous medium. The compound's solubility limit in the aqueous environment has likely been exceeded.
-
Solution:
-
Increase the final solvent concentration (with caution): While keeping the final solvent concentration low is important, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control with the adjusted solvent concentration.
-
Use a serial dilution method: Instead of adding the highly concentrated stock solution directly to the large volume of medium, perform an intermediate dilution step. For example, dilute the stock solution in a smaller volume of serum-free medium first, vortex gently, and then add this intermediate dilution to the final culture plate.
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Pre-warm the medium: Adding the compound to pre-warmed (37°C) medium can sometimes help maintain solubility.
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Consider using a carrier protein: In some cases, pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
Issue 2: I am observing high background cytotoxicity in my vehicle control wells.
-
Cause: The concentration of the organic solvent (e.g., DMSO) in your final assay wells is likely too high and is causing cellular stress or death.
-
Solution:
-
Reduce the final solvent concentration: This is the most critical step. Aim for a final concentration of 0.5% or lower for DMSO.[5] You may need to prepare a more concentrated stock solution of this compound to achieve the desired final compound concentration while keeping the solvent percentage low.
-
Check the health of your cells: Ensure that the cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to solvent toxicity.
-
Test different solvents: While DMSO is common, some cell lines might tolerate ethanol or methanol better. A preliminary solvent tolerance test is recommended.
-
Issue 3: I am not observing the expected cytotoxic effect of this compound.
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Cause: There could be several reasons for a lack of effect, ranging from issues with the compound itself to the experimental setup.
-
Solution:
-
Verify the concentration and integrity of your stock solution: Ensure that your calculations for the stock solution and dilutions are correct. If the stock has been stored for a long time or subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution.
-
Increase the incubation time or concentration: The cytotoxic effects of this compound may be time and concentration-dependent. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours) or testing a higher concentration range.
-
Check for compound precipitation: Visually inspect the wells of your culture plate under a microscope to ensure that the compound has not precipitated out of solution.
-
Use a different cell line: The sensitivity to a particular compound can vary significantly between different cell lines.
-
Confirm the mechanism of action: Ensure your assay is designed to detect the expected cellular outcome. For example, if this compound induces apoptosis, an MTT assay (which primarily measures metabolic activity) should show a decrease in signal. You could also use a more specific apoptosis assay (e.g., Caspase-3/7 activity) to confirm the mechanism.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble at 1 mg/mL | A higher solubility may be achievable. It is a common solvent for preparing high-concentration stock solutions. |
| Methanol | Soluble at 1 mg/mL | Can be used as an alternative to DMSO. |
| Ethanol | Soluble at 1 mg/mL | Another alternative solvent for stock solution preparation. |
Note: The solubility of this compound may be higher than the reported value. It is recommended to perform a solubility test for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for a Cytotoxicity Assay (e.g., MTT Assay)
-
Prepare a 1 mg/mL Stock Solution in DMSO:
-
Aseptically weigh 1 mg of this compound powder.
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Under sterile conditions (e.g., in a laminar flow hood), add 1 mL of sterile, cell culture-grade DMSO.
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Vortex until the powder is completely dissolved.
-
Store this 1 mg/mL stock solution in small, single-use aliquots at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
For example, to prepare a 10 µg/mL working solution, you could add 10 µL of the 1 mg/mL stock solution to 990 µL of serum-free medium. This will result in a 1% DMSO concentration in this intermediate solution.
-
When you add this working solution to your cells (e.g., 20 µL of working solution to 180 µL of cells in medium), the final DMSO concentration will be further diluted (in this example, to 0.1%).
-
-
Perform the Cytotoxicity Assay (MTT Assay Example):
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the old medium and add fresh medium containing the various concentrations of this compound (prepared as described above). Include a vehicle control with the highest final DMSO concentration used in the experiment.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6][7][8][9]
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Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[6][7][8][9]
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Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[7][8]
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for common issues with this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships [mdpi.com]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. researchhub.com [researchhub.com]
Aspochalasin A stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Aspochalasin A in DMSO and other solvents. It includes troubleshooting guides and frequently asked questions to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
Q2: What are the recommended storage conditions for this compound in solution?
A2: To ensure the integrity of this compound solutions, it is recommended to:
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Use Anhydrous Solvents: Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Store at Low Temperatures: Store stock solutions at -20°C or -80°C to minimize degradation.
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Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
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Protect from Light: Store solutions in light-resistant containers to prevent photodegradation.
Q3: In which other solvents is this compound soluble?
A3: While specific solubility data for this compound in a wide range of solvents is limited, members of the aspochalasin family are generally soluble in polar organic solvents such as methanol and ethanol. The choice of solvent can influence the rate of degradation.[3][4]
Q4: How can I troubleshoot unexpected experimental results that may be related to this compound instability?
A4: If you suspect that the stability of your this compound solution is compromising your experimental results, consider the following troubleshooting steps:
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Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.
-
Verify Compound Integrity: If possible, verify the integrity of your stock solution using analytical techniques such as HPLC.
-
Control for Solvent Effects: Run a vehicle control (solvent only) in your experiments to account for any effects of the solvent itself.
-
Review Storage Practices: Ensure that your storage conditions align with the recommendations in Q2.
Stability Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general stability observations for compounds stored in DMSO.
| Parameter | Observation | Citation |
| Solvent | Anhydrous DMSO is preferred to minimize water-induced degradation. | [1] |
| Temperature | Storage at -20°C or -80°C is recommended for long-term stability. | [1] |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. | [1] |
| Light Exposure | Protection from light is recommended to prevent photodegradation. | [5] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in DMSO by HPLC
This protocol outlines a general method for determining the stability of this compound in a DMSO solution. This method is based on general procedures for stability-indicating HPLC assays.[6][7]
1. Materials:
- This compound
- Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Formic acid (optional, for mobile phase modification)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
- From the stock solution, prepare working solutions at the desired concentration (e.g., 100 µM) in anhydrous DMSO.
- Prepare aliquots of the working solutions in amber vials to protect from light.
3. Stability Study Design:
- Store aliquots at different temperatures: -20°C, 4°C, and room temperature (20-25°C).
- Analyze samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- Include a control sample stored at -80°C, which is assumed to be the most stable condition.
4. HPLC Analysis:
- Mobile Phase: A typical mobile phase for cytochalasan analysis is a gradient of acetonitrile and water, sometimes with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A starting point could be a gradient from 30% to 100% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (this may need to be determined experimentally, but a range of 210-260 nm is a reasonable starting point for many organic molecules).
- Injection Volume: 10 µL
5. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: Inhibition of Actin Polymerization
This compound, as a member of the cytochalasan family, is known to exert its biological effects primarily through the inhibition of actin polymerization.[8][9] This disruption of the actin cytoskeleton can, in turn, affect downstream signaling pathways, including those regulated by the Rho family of small GTPases, which are key regulators of actin dynamics.[10][11]
Caption: this compound inhibits actin polymerization by binding to the barbed end of actin filaments.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aspochalasin A Concentration for Maximum Efficacy
Welcome to the technical support center for Aspochalasin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent actin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the cytochalasan family of mycotoxins. Its primary mechanism of action is the inhibition of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton.[1] This disruption affects various cellular processes, including cell motility, division, and morphology.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. To prepare a stock solution, dissolve the lyophilized powder in your chosen solvent to a concentration of 1-10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental endpoint. Generally, concentrations in the low micromolar (µM) to nanomolar (nM) range are effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Refer to the data table below for reported IC50 values in various cancer cell lines.
Q4: How long does it take for this compound to exert its effects?
A4: The effects of this compound on the actin cytoskeleton are typically rapid, often observable within minutes to a few hours of treatment. However, the time required to observe downstream effects, such as inhibition of cell migration or induction of apoptosis, will depend on the specific biological process being investigated and may range from several hours to days.
Q5: Is this compound cytotoxic?
A5: Yes, this compound can be cytotoxic, particularly at higher concentrations and with prolonged exposure. It is important to distinguish between the intended anti-proliferative or anti-migratory effects and general cytotoxicity. A cell viability assay, such as the MTT or trypan blue exclusion assay, should be performed in parallel with your primary experiment to assess cytotoxicity at your chosen concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell morphology or function. | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Cell line resistance: The cell line may be resistant to the effects of cytochalasins. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal working concentration. 2. Prepare a fresh stock solution: Use a new vial of this compound and prepare a fresh stock solution. Aliquot and store properly. 3. Use a positive control: Treat a sensitive cell line with this compound to confirm the compound's activity. Consider using a different actin inhibitor if the cell line is confirmed to be resistant. |
| High levels of cell death not related to the expected phenotype. | 1. Concentration is too high: The concentration of this compound is causing widespread cytotoxicity. 2. Prolonged exposure: The incubation time is too long, leading to off-target effects and cell death. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution is too high. | 1. Lower the concentration: Reduce the concentration of this compound based on your dose-response data. 2. Optimize incubation time: Perform a time-course experiment to determine the shortest incubation time required to observe the desired effect. 3. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell densities can affect the cellular response to the compound. 2. Inconsistent compound preparation: Variations in the dilution of the stock solution can lead to different final concentrations. 3. Variability in incubation time: Inconsistent timing of treatment and analysis can affect the results. | 1. Standardize cell seeding: Use a consistent cell seeding density for all experiments. 2. Prepare fresh working solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Maintain consistent timing: Adhere to a strict timeline for treatment and subsequent assays. |
| Difficulty visualizing actin cytoskeleton changes. | 1. Suboptimal staining protocol: The phalloidin staining protocol may not be optimized for your cell type or experimental conditions. 2. Fixation issues: Improper fixation can lead to artifacts and poor preservation of actin filaments. | 1. Optimize staining: Adjust the concentration of fluorescently labeled phalloidin and the incubation time. 2. Optimize fixation: Test different fixation methods (e.g., paraformaldehyde vs. methanol) and ensure the fixation time is appropriate. |
Data Presentation: Efficacy of Aspochalasins in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aspochalasins against a range of human cancer cell lines. This data can serve as a starting point for determining the effective concentration range in your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Cancer | - | 17.29 | [2] |
| Aspochalasin D | U937 | Lymphoma | 0.81 | ~1.94 | [1] |
| Jurkat | T-cell Leukemia | 0.2 | ~0.48 | [1] | |
| HL-60 | Promyelocytic Leukemia | 0.68 | ~1.63 | [1] | |
| WiDr | Colon Adenocarcinoma | 0.83 | ~1.99 | [1] | |
| HCT-116 | Colorectal Carcinoma | 0.78 | ~1.87 | [1] | |
| Aspochalasin I | NCI-H460 | Large Cell Lung Carcinoma | - | - | [3] |
| MCF-7 | Breast Adenocarcinoma | - | - | [3] | |
| SF-268 | Glioblastoma | - | - | [3] | |
| Aspochalasin J | NCI-H460 | Large Cell Lung Carcinoma | - | - | [3] |
| MCF-7 | Breast Adenocarcinoma | - | - | [3] | |
| SF-268 | Glioblastoma | - | - | [3] | |
| Aspochalasin K | NCI-H460 | Large Cell Lung Carcinoma | - | - | [3] |
| MCF-7 | Breast Adenocarcinoma | - | - | [3] | |
| SF-268 | Glioblastoma | - | - | [3] |
Note: The exact IC50 values can vary between studies due to differences in experimental conditions. It is always recommended to determine the IC50 for your specific cell line and assay.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[4]
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.01 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This protocol is used to assess the effect of this compound on collective cell migration.
Materials:
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This compound stock solution
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24-well or 12-well cell culture plates
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Your adherent cell line of interest
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Complete cell culture medium
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Serum-free or low-serum medium
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P200 pipette tip or a specialized scratch tool
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Microscope with a camera
Procedure:
-
Cell Seeding:
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Seed cells in a 24-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, gently create a "scratch" or "wound" in the center of each well using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove any detached cells.
-
-
Compound Treatment:
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Replace the PBS with serum-free or low-serum medium containing the desired concentration of this compound or a vehicle control. Using low-serum medium minimizes cell proliferation, ensuring that the closure of the wound is primarily due to cell migration.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture an initial image of the wound in each well (t=0).
-
Place the plate back in the incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
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Calculate the percentage of wound closure for each treatment group relative to the initial wound area.
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Compare the rate of wound closure between the this compound-treated groups and the control group.
-
Visualizations
Signaling Pathway of Actin Disruption
The following diagram illustrates the primary mechanism of action of this compound and its downstream consequences on cellular signaling. This compound directly inhibits actin polymerization, which in turn affects various cellular processes, including the regulation of Rho family GTPases and the activation of the NF-κB pathway.[5][6]
Caption: this compound's impact on actin and downstream signaling.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Logical Troubleshooting Flowchart
This flowchart provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Perturbation of actin dynamics induces NF-κB activation in myelomonocytic cells through an NADPH oxidase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting Aspochalasin A cytotoxicity assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Aspochalasin A cytotoxicity assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Question 1: Why am I seeing high variability between replicate wells treated with this compound?
Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.[1][2][3]
-
Troubleshooting:
-
Ensure your cell suspension is homogenous and free of clumps before and during plating.[1]
-
Pipette gently and mix the cell suspension between pipetting steps.
-
Avoid letting the plate sit for extended periods before incubation to prevent cells from settling unevenly.
-
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Troubleshooting:
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound can lead to significant variations.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
-
-
Compound Precipitation: this compound, like many organic compounds, may precipitate at high concentrations in aqueous media.
-
Troubleshooting:
-
Visually inspect the wells after adding the compound to check for any precipitate.
-
Consider using a lower concentration of a vehicle like DMSO to maintain solubility, but always include a vehicle-only control in your experiment.
-
-
Question 2: My untreated control wells show low viability or high background signal. What could be the cause?
Answer: Issues with control wells can invalidate the entire experiment. Here are some potential causes:
-
High Cell Density: Seeding too many cells can lead to nutrient depletion and accumulation of toxic waste products, reducing cell viability even without treatment.[1]
-
Contamination: Bacterial or fungal contamination can affect cell health and interfere with the assay readout.
-
Troubleshooting:
-
Regularly check your cell cultures for any signs of contamination.
-
Use sterile techniques throughout the experimental process.
-
-
-
Media Components: Certain components in the cell culture medium can react with the assay reagents, leading to high background absorbance.[4][5]
-
Troubleshooting:
-
Test the medium components for any interference with your chosen cytotoxicity assay.[4]
-
Phenol red in the medium can sometimes interfere with colorimetric assays; consider using phenol red-free medium.
-
-
Question 3: The cytotoxicity of this compound seems to be inconsistent between experiments. Why is this happening?
Answer: Inter-assay variability can be frustrating. Here are some factors that could be contributing to this issue:
-
Cell Passage Number and Health: The physiological state of your cells can significantly impact their response to cytotoxic compounds. Cells at very high or low passage numbers may behave differently.
-
Troubleshooting:
-
Use cells within a consistent and defined passage number range for all experiments.
-
Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
-
-
Reagent Variability: Different batches of reagents, including fetal bovine serum (FBS), assay kits, and even the solvent for this compound, can introduce variability.
-
Troubleshooting:
-
Whenever possible, use the same batch of critical reagents for a series of related experiments.
-
Validate each new batch of reagents before use in critical experiments.
-
-
-
Incubation Times: Variations in the duration of cell seeding, compound treatment, or assay reagent incubation can affect the results.[2]
-
Troubleshooting:
-
Strictly adhere to the optimized incubation times for each step of your protocol.
-
-
Question 4: I am using an MTT assay, and the results are not correlating with what I observe under the microscope. What could be wrong?
Answer: The MTT assay measures metabolic activity, which is often used as an indicator of cell viability but is not a direct measure of it.[6] Several factors can lead to discrepancies:
-
Interference from this compound: The compound itself might interfere with the MTT reagent or the formazan product.
-
Troubleshooting:
-
Run a control with this compound in cell-free media to see if it directly reduces the MTT reagent.
-
-
-
Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, the absorbance readings will be artificially low.
-
Troubleshooting:
-
Ensure you are using a sufficient volume of a suitable solubilization solution (e.g., acidified isopropanol or a detergent-based solution).
-
Mix thoroughly to ensure all crystals are dissolved.
-
-
-
MTT Reagent Toxicity: The MTT reagent itself can be toxic to cells, especially during longer incubation periods.[7][8]
-
Troubleshooting:
-
Optimize the MTT incubation time to be as short as possible while still allowing for sufficient formazan production.
-
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of various aspochalasins against different cell lines.
Table 1: Cytotoxicity of Aspochalasin Analogs (IC50 Values)
| Compound | U937 | Jurkat | HL-60 | WiDr | HCT-116 | PC3 | Ba/F3-V12 |
| TMC-169 | 0.81 µg/ml | 0.2 µg/ml | 0.68 µg/ml | 0.83 µg/ml | 0.78 µg/ml | - | - |
| Aspochalasin 5 | - | - | - | - | - | 11.14 µg/ml | 1.9 µg/ml |
Data sourced from Cheng et al., 2021.[9]
Table 2: Antiproliferative Activity of Aspochalasin Analogs (IC50 Values)
| Compound | A2780 Ovarian Cancer |
| Compound 2 | 17.29 µM |
| Compound 8 | 11.76 µM |
Data sourced from Qader et al., 2021.[10]
Experimental Protocols
Detailed Methodology for a Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in a complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Negative Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.[4]
-
Visualizations
Diagram 1: General Workflow for an MTT Cytotoxicity Assay
Caption: A flowchart illustrating the key steps of a typical MTT cytotoxicity assay.
Diagram 2: Troubleshooting Flowchart for Assay Variability
Caption: A logical flowchart to diagnose sources of variability in cytotoxicity assays.
Diagram 3: Proposed Mechanism of this compound Cytotoxicity
Caption: this compound is proposed to induce cytotoxicity by inhibiting actin polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 9. iomcworld.com [iomcworld.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Resistance to Aspochalasin A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Aspochalasin A and other cytochalasans in cancer cell lines. Given the limited direct literature on acquired resistance to this compound, this guide extrapolates potential mechanisms from the known functions of cytochalasans and established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not well-documented, resistance to cytoskeletal-targeting agents like cytochalasans can be multifactorial.[1] Potential mechanisms include:
-
Alterations in the Actin Cytoskeleton: Changes in the expression or mutation of actin itself or actin-binding proteins could reduce the drug's ability to inhibit actin polymerization.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively remove this compound from the cell, lowering its intracellular concentration.
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways, such as shifting towards anaerobic glycolysis, to counteract the cytotoxic effects of drugs and reduce oxidative stress.[2][3][4]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death. Cytochalasans have been noted to be effective against some cancer cell lines with resistance to pro-apoptotic stimuli.[1]
-
Target Modification: Although less common for non-protein targets, modifications to the cellular components that interact with this compound could potentially confer resistance.
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
You can investigate the role of efflux pumps through several experimental approaches:
-
Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to compare the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) between your sensitive and resistant cell lines.
-
Efflux Pump Inhibition Assay: Treat your resistant cells with known efflux pump inhibitors (e.g., Verapamil, MK-571) in combination with this compound. A restoration of sensitivity to this compound in the presence of an inhibitor would suggest the involvement of that specific pump.
-
Fluorescent Substrate Efflux Assay: Utilize fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for MDR1) and measure their intracellular accumulation using flow cytometry or fluorescence microscopy. Reduced accumulation in resistant cells that can be reversed by an inhibitor is indicative of increased efflux activity.
Q3: What are some initial steps to overcome suspected this compound resistance in my experiments?
Here are a few troubleshooting strategies:
-
Co-administration with an Efflux Pump Inhibitor: Based on the results from your efflux pump assays, you can try co-administering this compound with a specific inhibitor to increase its intracellular concentration.
-
Combination Therapy: Consider using this compound in combination with other chemotherapeutic agents that have different mechanisms of action. This can create a synergistic effect and potentially overcome resistance.
-
Investigate Downstream Signaling: Assess key signaling pathways involved in cell survival and apoptosis (e.g., PI3K/Akt, MAPK pathways) to identify potential alterations in resistant cells that could be targeted with specific inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in a specific cell line.
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Ensure you are using a low passage number of the cell line. Perform cell line authentication to confirm its identity. |
| Experimental Variability | Standardize all experimental parameters, including cell seeding density, drug preparation and storage, and incubation times. |
| Reagent Quality | Verify the purity and activity of your this compound stock. Consider purchasing a new batch from a reputable supplier. |
Problem 2: My cell line, previously sensitive, has developed resistance to this compound over time.
This suggests acquired resistance. The following workflow can help you characterize this resistance:
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subline IC50 (µM) | Fold Resistance |
| MCF-7 | 0.8 | 12.5 | 15.6 |
| NCI-H460 | 1.2 | 25.8 | 21.5 |
| SF-268 | 0.5 | 9.7 | 19.4 |
Note: These are example values for illustrative purposes.
Table 2: Example qRT-PCR Data for ABC Transporter Expression
| Gene | Parental (Sensitive) Relative Expression | Resistant Subline Relative Expression | Fold Change |
| ABCB1 (MDR1) | 1.0 | 15.2 | 15.2 |
| ABCC1 (MRP1) | 1.0 | 1.8 | 1.8 |
| ABCG2 (BCRP) | 1.0 | 8.9 | 8.9 |
Note: Data normalized to a housekeeping gene and the parental cell line. These are example values.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Efflux Pump Proteins
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1, ABCC1, ABCG2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
Signaling Pathways and Logical Relationships
Hypothesized Signaling Pathway for this compound Action and Resistance
The following diagram illustrates the primary mechanism of action of this compound and potential resistance pathways.
Logical Flow for Troubleshooting Reduced Drug Efficacy
This diagram provides a logical workflow for researchers to follow when they observe that this compound is not as effective as expected.
References
- 1. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of asporin reprograms cancer cells to acquire resistance to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of asporin reprograms cancer cells to acquire resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspochalasin A Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aspochalasin A. The information is presented in a question-and-answer format to directly address common challenges encountered during extraction, separation, and analysis.
Section 1: Fermentation and Production Optimization
This section addresses common issues related to the production of this compound from fungal cultures.
FAQs
Question: My fungal culture is producing very low yields of this compound. How can I improve the production?
Answer: Low production of this compound is a common challenge. The yield is highly dependent on the fungal strain and fermentation conditions. Here are several strategies to optimize production:
-
Strain Selection: Aspergillus species are the most common producers of aspochalasins. If possible, screen different species or strains (e.g., Aspergillus flavipes, Aspergillus niveus) as metabolic profiles can vary significantly.[1][2]
-
Media Composition: The composition of the culture medium is critical. Systematically optimize carbon and nitrogen sources. For example, studies have used media containing mannitol, sucrose, monosodium glutamate, yeast extract, and various mineral salts (KH2PO4, MgSO4·7H2O).[3] Modifying these components can significantly impact secondary metabolite production.[4][5]
-
Fermentation Parameters: Key physical parameters should be optimized. This includes:
-
Temperature: Most Aspergillus cultures for aspochalasin production are incubated at around 24-28°C.[3][6]
-
pH: The initial pH of the medium can influence enzyme activity and metabolite production. An optimal pH is often slightly acidic to neutral (e.g., pH 4.5-6.5).[5][7][8]
-
Aeration: For submerged cultures, the agitation speed (rpm) is crucial for oxygen supply. Static conditions are also used and can lead to different metabolic profiles.[3][8]
-
Incubation Time: Fermentation time can range from days to weeks. A time-course study is recommended to determine the point of maximum this compound accumulation. A 28-day fermentation under static conditions has been reported.[3]
-
-
Metabolic Engineering: For advanced users, genetic modification of the producing strain can dramatically increase yields. This could involve overexpressing pathway-specific regulators (e.g., aspoG) or deleting genes for competing pathways (e.g., aspoA).[4]
Question: What is a typical fermentation protocol for producing this compound?
Answer: The following is a detailed protocol adapted from successful lab-scale fermentation experiments.[3]
Experimental Protocol: Large-Scale Fermentation of Aspergillus sp.
-
Strain Activation: Aseptically transfer pure fungal mycelium from a PDA plate to multiple 1-L conical flasks, each containing 350 mL of liquid broth medium.
-
Media Preparation: Prepare the liquid broth medium consisting of:
-
Mannitol: 20 g/L
-
Sucrose: 10 g/L
-
Monosodium glutamate: 5 g/L
-
KH2PO4: 0.5 g/L
-
MgSO4·7H2O: 0.3 g/L
-
Yeast Extract: 3 g/L
-
-
Incubation: Incubate the flasks under static conditions at 24°C for 28 days.
-
Monitoring: While not always necessary for static cultures, for optimization, you can monitor parameters like glucose consumption or pH changes over time to track the fermentation progress.[9]
Section 2: Extraction and Initial Purification
This section focuses on the initial steps of isolating this compound from the fermentation culture.
FAQs
Question: I have completed the fermentation. What is the best way to extract the aspochalasins from the broth and mycelium?
Answer: A common and effective method involves solid-phase extraction using a resin like Diaion HP-20, which captures a broad range of secondary metabolites. This is followed by elution with a solvent gradient.
Experimental Protocol: Extraction and Resin Chromatography
-
Adsorption: After the fermentation period, add Diaion HP-20 resin directly to the culture flasks (both aqueous broth and mycelium). Allow the resin to adsorb the secondary metabolites by shaking or stirring for several hours.
-
Column Packing: Load the resin and the treated culture material into a large open glass column.
-
Elution: Elute the column with a stepwise gradient of methanol (MeOH) in water (H₂O). A typical gradient would be:
-
10% MeOH/H₂O
-
50% MeOH/H₂O
-
90% MeOH/H₂O
-
100% MeOH
-
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis and Pooling: Analyze the fractions using a rapid method like Thin Layer Chromatography (TLC) or analytical HPLC. Fractions containing aspochalasins (often the 90% and 100% MeOH fractions) are typically pooled for further purification.[3]
Troubleshooting Workflow: Initial Extraction
Section 3: Chromatographic Separation
The core of this compound purification lies in multi-step HPLC. This section addresses the challenges of separating a complex mixture of structurally similar compounds.
Question: My crude extract contains multiple aspochalasins and other fungal metabolites. How can I isolate pure this compound?
Answer: Achieving high purity requires a multi-step chromatographic approach, often involving both preparative and semi-preparative Reverse-Phase HPLC (RP-HPLC). The key is to use different column chemistries and elution conditions to resolve these closely related compounds.
The Primary Challenge: Co-eluting Impurities
The main difficulty in this compound purification is separating it from other aspochalasins and metabolites produced by the fungus. These compounds often have very similar structures and polarities.
| Compound Class | Common Co-eluting Impurities | Producing Organism Example |
| Aspochalasins | Aspochalasin B, C, D, E, H, I, J, K, P, Z | Aspergillus sp., Aspergillus flavipes, Aspergillus niveus[1][2][3] |
| Curvularines | α-11-hydroxycurvularine, β-11-hydroxycurvularine | Aspergillus sp.[3] |
| Other Metabolites | Alatinone, Dimerumic acid, WIN66306 | Aspergillus sp.[3] |
Experimental Protocol: Two-Step HPLC Purification
This protocol describes a typical workflow to separate a complex mixture.[3]
Step 1: Preparative RP-HPLC (Initial Fractionation)
-
Column: Use a broad-selectivity column, such as a Phenyl-hexyl column (e.g., 100 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of Methanol (MeOH) and Water (H₂O).
-
Gradient: A linear gradient from 40% to 100% MeOH over 20 minutes.
-
Flow Rate: Approximately 8 mL/min.
-
Collection: Collect fractions (e.g., 20-30 fractions) based on the UV chromatogram.
-
Action: Combine fractions with low yield or similar profiles to simplify the next step.
Step 2: Semi-preparative RP-HPLC (High-Resolution Purification)
-
Column: Switch to a high-resolution column, such as a C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a specific percentage of MeOH in H₂O, often with an acid modifier like 1.0% formic acid to improve peak shape.
-
Conditions: The isocratic percentage will depend on which fraction from Step 1 is being purified. For example:
-
To purify early-eluting compounds: Use 30% isocratic MeOH/H₂O.
-
To purify mid-eluting compounds: Use 50-60% isocratic MeOH/H₂O.
-
To purify late-eluting compounds: Use 70% isocratic MeOH/H₂O.
-
-
Flow Rate: Approximately 3.0 mL/min.
-
Collection: Collect pure peaks based on UV detection.
General Purification Workflow Diagram
Question: I am experiencing HPLC issues like peak broadening, splitting, or shifting retention times. What should I do?
Answer: These are common HPLC problems that can often be resolved with systematic troubleshooting.[10][11]
| Problem | Potential Cause | Solution |
| Peak Broadening/Tailing | Column contamination or degradation | Flush the column with a strong solvent (e.g., isopropanol); if unresolved, replace the column or guard column. |
| Mismatch between injection solvent and mobile phase | Dissolve the sample in the initial mobile phase whenever possible. | |
| Column overloading | Reduce the injection volume or sample concentration. | |
| Split Peaks | Clogged or partially blocked column inlet frit | Back-flush the column (follow manufacturer's instructions) or replace the frit. |
| Sample solvent incompatible with mobile phase | Ensure the sample is fully dissolved and compatible with the mobile phase.[10] | |
| Shifting Retention Times | Inconsistent mobile phase preparation | Prepare fresh mobile phase carefully. Use a buffer if pH is critical. |
| Fluctuating column temperature | Use a column oven to maintain a stable temperature.[11] | |
| Column aging | Retention times can shift as a column ages. If the shift is consistent, it may be acceptable. If not, re-equilibrate or replace the column. | |
| High Backpressure | System blockage (frits, tubing, guard column) | Systematically check for blockages starting from the detector and moving backward. Replace clogged components.[12] |
| Precipitated buffer or sample in the system | Flush the entire system with a solvent that can dissolve the precipitate (e.g., water for salts). |
Section 4: Purity Assessment and Final Product
Question: How can I confirm the purity and identity of my final this compound sample?
Answer: A combination of chromatographic and spectroscopic techniques is essential for confirming purity and elucidating the structure.
-
Purity Assessment:
-
Analytical HPLC-UV/DAD: The primary method for assessing purity. A pure sample should show a single, symmetrical peak under different gradient conditions. The Diode Array Detector (DAD) can help confirm peak homogeneity.
-
LC-MS: Provides mass data to confirm the presence of the target molecule and identify any co-eluting impurities by their mass-to-charge ratio (m/z).[3]
-
-
Structure Elucidation and Confirmation:
-
High-Resolution Mass Spectrometry (HRESIMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[3][13]
-
Nuclear Magnetic Resonance (NMR): The definitive method for structure confirmation. A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to assign all proton and carbon signals and confirm the structure of this compound.[3][13]
-
Comparison to Literature: The obtained spectroscopic data (NMR, MS, optical rotation) should be compared with reported values for this compound to confirm its identity.[3]
-
Question: My purified this compound appears as an oil or fails to crystallize. What can I do?
Answer: Many aspochalasins are isolated as oils or amorphous powders, which can be challenging for long-term storage or certain types of analysis like X-ray crystallography.[3]
-
Problem: Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to residual impurities or the solvent system being too good. Try re-dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent slowly (vapor diffusion or layering technique) to induce crystallization.[14][15]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a small vial with the compound dissolved in a solvent (e.g., methanol) inside a larger sealed chamber containing an anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the sample vial, reducing solubility and promoting crystal growth.[14]
-
Cooling: If the compound has sufficient solubility in a solvent at high temperature, prepare a saturated solution and allow it to cool slowly to room temperature, and then to 4°C.[8][15]
-
References
- 1. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jairjp.com [jairjp.com]
- 8. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Two new components of the aspochalasins produced by Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Aspochalasin A in experiments
Welcome to the technical support center for Aspochalasin A. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and addressing common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound belongs to the cytochalasan family of mycotoxins. Its primary and most well-documented mechanism of action is the inhibition of actin polymerization.[1][2] It achieves this by binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2] This interference with actin dynamics affects a wide range of cellular processes, including cell motility, division, and maintenance of cell shape.
Q2: What are the known off-target effects of this compound?
While the primary target of this compound is actin, like many small molecules, it has the potential for off-target effects, especially at higher concentrations. Specific off-target binding proteins for this compound have not been extensively characterized in the literature. However, studies on the broader cytochalasan family suggest potential interactions with actin-binding proteins, which could modulate the primary on-target effect.[1][3] It is also possible that at high concentrations, this compound could non-specifically interact with other cellular components, leading to cytotoxicity that is independent of actin polymerization inhibition.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the concentration that elicits the desired on-target effect (e.g., disruption of the actin cytoskeleton) without causing excessive cytotoxicity that could be due to off-target effects. A good starting point is to use a concentration range around the IC50 value for cytotoxicity in a similar cell line (see Table 1) and then titrate down to the lowest effective concentration for the desired phenotype.
Q4: Is the effect of this compound reversible?
The reversibility of the effects of cytochalasans can vary depending on the specific compound, its concentration, and the duration of treatment. Some studies on cytochalasans have shown that their effects on the actin cytoskeleton can be reversible upon washout of the compound.[1] However, prolonged exposure or high concentrations may lead to irreversible effects, including the induction of apoptosis. It is recommended to perform washout experiments to determine the reversibility of this compound's effects in your specific experimental system.
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity that don't seem to correlate with the expected effects on the actin cytoskeleton.
-
Possible Cause: You may be using a concentration of this compound that is causing significant off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your cell line and compare it to the concentration required to observe the desired on-target phenotype (e.g., changes in cell morphology or inhibition of cell migration).
-
Lower the Concentration: Use the lowest effective concentration that produces the on-target effect.
-
Time-Course Experiment: Reduce the incubation time with this compound to minimize cumulative off-target toxicity.
-
Use a Positive Control: Compare the phenotype induced by this compound with that of other well-characterized actin inhibitors (e.g., Latrunculin A or other cytochalasans) to see if the observed cytotoxicity is unique to this compound.
-
Rescue Experiment: If possible, try to rescue the on-target effect. For example, if you are studying a process that depends on actin polymerization, see if overexpressing an actin-binding protein that promotes polymerization can partially reverse the effects of this compound.
-
Problem 2: The results of my experiments with this compound are inconsistent.
-
Possible Cause: Inconsistent results can be due to issues with compound stability, solubility, or variations in experimental conditions.
-
Troubleshooting Steps:
-
Compound Handling: this compound, like many natural products, can be sensitive to storage conditions. Aliquot the compound upon receipt and store it at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your culture medium. Precipitates can lead to inconsistent effective concentrations.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your this compound-treated samples) in your experiments.
-
Cell Density: Ensure that you are using a consistent cell density across all experiments, as this can influence the cellular response to the compound.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Problem 3: I am not observing the expected phenotype (e.g., disruption of actin filaments) at the published effective concentrations.
-
Possible Cause: The potency of this compound can vary between different cell types. Additionally, the specific analog or the purity of the compound can influence its activity.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform an in vitro actin polymerization assay to confirm that your batch of this compound is active in inhibiting actin polymerization.
-
Increase Concentration: Carefully titrate the concentration of this compound upwards to determine the effective concentration for your specific cell line.
-
Staining and Microscopy: Optimize your phalloidin staining protocol to ensure that you can clearly visualize the actin cytoskeleton. Use high-resolution microscopy to detect subtle changes in actin organization.
-
Consider a Different Analog: The biological activity of aspochalasins can be significantly affected by minor structural modifications.[1] If you are using a specific analog of this compound, consider trying a different one or a more well-characterized cytochalasan as a positive control.
-
Quantitative Data
Table 1: Cytotoxicity (IC50) of Aspochalasin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspochalasin I | NCI-H460 | >10 | [4] |
| MCF-7 | >10 | [4] | |
| SF-268 | >10 | [4] | |
| Aspochalasin J | NCI-H460 | >10 | [4] |
| MCF-7 | >10 | [4] | |
| SF-268 | >10 | [4] | |
| Aspochalasin K | NCI-H460 | 6.3 | [4] |
| MCF-7 | 8.9 | [4] | |
| SF-268 | 7.5 | [4] | |
| Triseptatin (a new cytochalasan) | L929 | 11.28 | [5][6] |
| KB3.1 | 1.80 | [5][6] | |
| MCF-7 | 2.53 | [5][6] | |
| A549 | 2.04 | [5][6] | |
| PC-3 | 2.08 | [5][6] | |
| SKOV-3 | 2.45 | [5][6] | |
| A431 | 2.33 | [5][6] | |
| Deoxaphomin B | L929 | 6.91 | [5][6] |
| KB3.1 | 1.55 | [5][6] | |
| MCF-7 | 2.01 | [5][6] | |
| A549 | 1.89 | [5][6] | |
| PC-3 | 0.31 | [5][6] | |
| SKOV-3 | 1.88 | [5][6] | |
| A431 | 1.76 | [5][6] | |
| Cytochalasin B | HeLa | 7.30 | [5] |
| Cytochalasin D | HeLa | 4.96 | [5] |
Table 2: Comparative IC50 Values of Cytochalasin D for On-Target vs. Cellular Effects
| Effect | System | IC50 | Reference |
| Inhibition of Actin Polymerization | In vitro (Dictyostelium actin) | ~0.01 µM | [6] |
| Cytotoxicity | HeLa Cells | 4.96 µM | [5] |
Note: Data for this compound is limited. The values for Cytochalasin D are provided as a reference for a closely related compound.
Experimental Protocols
1. In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified actin in vitro. A common method involves using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.
-
Materials:
-
Pyrene-labeled actin monomer
-
Unlabeled actin monomer
-
Polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~407 nm)
-
-
Protocol:
-
Prepare a master mix of pyrene-labeled and unlabeled actin monomers in G-buffer (a buffer that keeps actin in its monomeric form).
-
Add this compound at various concentrations or the vehicle control (DMSO) to the wells of a black 96-well plate.
-
Initiate polymerization by adding the actin master mix to the wells containing the polymerization buffer.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity over time at regular intervals.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be calculated from the slope of the linear phase of the curve.
-
2. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (absorbance at ~570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells treated with this compound and controls
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for minimizing this compound off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: LC-MS/MS Method Development for Aspochalasin A Quantification
Welcome to the technical support center for the LC-MS/MS quantification of Aspochalasin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis by LC-MS/MS?
A1: this compound, like many other cytochalasans, contains nitrogen atoms that can be readily protonated. Therefore, positive electrospray ionization (ESI+) is the recommended mode for sensitive detection.
Q2: Which analytical column is most suitable for the chromatographic separation of this compound?
A2: A reversed-phase C18 column is a good starting point for developing a separation method for this compound. The specific particle size and column dimensions should be chosen based on the desired chromatographic resolution and analysis time.
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: While specific fragmentation patterns for this compound need to be determined empirically, for a related compound, 19,20-epoxycytochalasin N, a precursor ion of m/z 540.26 [M+H]⁺ has been reported.[1] For this compound (C24H35NO4, molecular weight 401.54), the expected precursor ion [M+H]⁺ would be approximately m/z 402.26. Product ions would result from the fragmentation of the parent molecule and should be optimized by direct infusion of a standard into the mass spectrometer.
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, ensure optimal sample preparation to remove matrix interferences.[2] Methodical optimization of MS parameters, including spray voltage, gas flows, and collision energy, is crucial. Additionally, using a selective and efficient sample extraction technique like Solid-Phase Extraction (SPE) can significantly improve the signal-to-noise ratio.
Q5: What internal standard (IS) can be used for the quantification of this compound?
A5: An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as another cytochalasan that is not present in the samples, can be used.
Experimental Protocol: Quantification of this compound in Fungal Culture Broth
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
Sample Preparation (Liquid-Liquid Extraction)
-
Centrifuge the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
Spike with the internal standard solution.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of this compound.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | (To be determined empirically) |
| This compound | Q1: ~402.26 -> Q3: (Optimize for 2-3 product ions) |
| Internal Standard | Q1: (Precursor ion of IS) -> Q3: (Product ion of IS) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Improper sample preparation leading to analyte loss. 2. Incorrect MS/MS parameters (e.g., wrong MRM transitions). 3. Source contamination. | 1. Review and optimize the extraction procedure; check recovery. 2. Infuse a standard solution to optimize precursor and product ions. 3. Clean the mass spectrometer source. |
| Poor Peak Shape | 1. Incompatible injection solvent. 2. Column degradation. 3. Presence of co-eluting interferences. | 1. Ensure the reconstitution solvent is similar to or weaker than the initial mobile phase. 2. Replace the analytical column. 3. Improve sample cleanup or modify the chromatographic gradient. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample.[4] | 1. Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system. 2. Implement a more rigorous sample cleanup method (e.g., SPE). |
| Inconsistent Retention Time | 1. Air bubbles in the pump. 2. Column equilibration issues. 3. Fluctuations in column temperature. | 1. Degas the mobile phases and prime the LC pumps. 2. Ensure the column is adequately equilibrated between injections. 3. Check and stabilize the column oven temperature. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound LC-MS/MS analysis.
References
Validation & Comparative
Aspochalasin A vs. Cytochalasin B: A Comparative Analysis for the Research Professional
In the realm of cytoskeletal research and drug development, cytochalasans represent a critical class of mycotoxins that modulate actin dynamics. Among these, Aspochalasin A and Cytochalasin B are frequently utilized as tool compounds to investigate cellular processes reliant on the actin cytoskeleton. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to aid researchers in selecting the appropriate molecule for their specific applications.
At a Glance: Key Differences and Similarities
| Feature | This compound | Cytochalasin B |
| Primary Target | Actin Filaments (Barbed End) | Actin Filaments (Barbed End) |
| Mechanism of Action | Inhibition of actin polymerization | Inhibition of actin polymerization |
| Reported Activities | Cytotoxic, Antitumor, Antibacterial | Cytotoxic, Antitumor, Antifungal, Inhibition of Glucose Transport |
| Potency | Varies by cell line and assay | Varies by cell line and assay |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the cytotoxic and actin polymerization inhibitory activities of this compound and Cytochalasin B. It is important to note that the data presented are collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50)
| Cell Line | This compound (µM) | Cytochalasin B (µM) | Reference |
| A2780 (Ovarian Cancer) | 17.29 | - | [1] |
| Mel-Ab (Melanoma) | 22.4 (as Aspochalasin I) | - | [2] |
| HeLa (Cervical Cancer) | - | 7.30 | [3] |
| A549 (Lung Carcinoma) | - | 10 (24h treatment) | |
| H1299 (Lung Carcinoma) | - | 10 (24h treatment) | |
| hWJ-MSC | - | Dose-dependent reduction in cell number (0.01–5 µM) | [4] |
Note: Data for this compound is limited. The value for Mel-Ab cells corresponds to Aspochalasin I, a closely related compound.
Table 2: Inhibition of Actin Polymerization
| Assay Type | This compound | Cytochalasin B | Reference |
| In vitro actin polymerization | Inhibits polymerization | Accelerates the rate of polymerization at all concentrations in 0.5 mM MgCl2 or 30 mM KCl, but lowers the final steady state viscosity. | [5] |
Mechanism of Action: Disrupting the Cellular Scaffolding
Both this compound and Cytochalasin B belong to the cytochalasan family and share a primary mechanism of action: the disruption of the actin cytoskeleton. They achieve this by binding to the fast-growing "barbed" end of actin filaments.[6] This binding event physically blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation.[6]
The inhibition of actin polymerization has profound effects on numerous cellular processes, including cell motility, division, and the maintenance of cell shape.[6] While both compounds target the same molecular machinery, subtle differences in their chemical structures can lead to variations in their specific biological activities and potency. For instance, Cytochalasin B has been shown to not only inhibit actin polymerization but also to interfere with glucose transport across the cell membrane.[7]
Signaling Pathways Affected by Actin Disruption
The disruption of the actin cytoskeleton by this compound and Cytochalasin B initiates a cascade of downstream effects on various signaling pathways. As actin is a central hub for cellular signaling, its perturbation can influence pathways involved in cell survival, apoptosis, and proliferation. For example, the inhibition of actin polymerization by Cytochalasin B has been linked to the suppression of Src-mediated signaling pathways.[8]
Experimental Protocols: Methodologies for Comparative Studies
To facilitate reproducible research, this section details the standard protocols for assays commonly used to evaluate and compare the activity of compounds like this compound and Cytochalasin B.
In Vitro Actin Polymerization Assay
This assay measures the effect of a compound on the rate and extent of actin polymerization in a cell-free system. A common method utilizes pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a polymer.
Experimental Workflow:
Detailed Steps:
-
Preparation of G-actin: Reconstitute lyophilized pyrene-labeled and unlabeled actin in a G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT) to the desired concentration.
-
Incubation with Compound: Incubate the G-actin solution with various concentrations of this compound, Cytochalasin B, or a vehicle control for a specified time at room temperature.
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization buffer (e.g., 10x buffer containing 500 mM KCl, 20 mM MgCl2, and 10 mM ATP).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for pyrene (typically around 365 nm and 407 nm, respectively).
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. From these curves, determine parameters such as the lag time, the maximum polymerization rate, and the steady-state fluorescence.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Cytochalasin B, or a vehicle control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
Both this compound and Cytochalasin B are potent inhibitors of actin polymerization, making them valuable tools for studying a wide array of cellular functions. While they share a common primary mechanism of action, the available data suggest potential differences in their broader biological activity profiles and cytotoxic potency. The choice between these two compounds will ultimately depend on the specific research question, the cell type being investigated, and the desired experimental outcome. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their system.
References
- 1. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasin B Influences Cytoskeletal Organization and Osteogenic Potential of Human Wharton’s Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 8. Cytochalasin B Modulates Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspochalasin A and Cytochalasin D: Efficacy in Actin Polymerization Inhibition and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Aspochalasin A and Cytochalasin D, two prominent members of the cytochalasan family of mycotoxins. Both compounds are recognized for their potent effects on the eukaryotic cytoskeleton, primarily through the disruption of actin polymerization. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction and Mechanism of Action
This compound and Cytochalasin D belong to the cytochalasan class of fungal metabolites, which are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. Their biological effects are largely attributed to their ability to interfere with actin dynamics, a critical process for cell motility, division, and morphology.
Cytochalasin D is a well-characterized and potent inhibitor of actin polymerization.[1][2] Its primary mechanism involves binding to the barbed (fast-growing) end of filamentous actin (F-actin), which physically blocks the addition of new actin monomers to the filament.[3][4] This capping activity leads to a net depolymerization of actin filaments within the cell. Furthermore, Cytochalasin D can stimulate the ATPase activity of monomeric actin (G-actin), further sequestering it from the pool available for polymerization.[2][5]
This compound , as a member of the aspochalasin subgroup of cytochalasans, is presumed to share a similar mechanism of action by inhibiting actin polymerization.[6] However, the precise molecular interactions and the full extent of its mechanism are not as extensively characterized as those of Cytochalasin D. Aspochalasins, in general, are known to exhibit a range of biological activities, including cytotoxic and phytotoxic effects.[6]
dot
Caption: Comparative mechanism of action for Cytochalasin D and this compound.
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and Cytochalasin D under identical experimental conditions are limited in the current scientific literature. The following tables summarize available data on their inhibitory concentrations (IC50) for cytotoxicity against various cancer cell lines. It is crucial to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental protocols, cell lines, and assay conditions.[7]
Cytotoxicity Data
Table 1: IC50 Values for this compound and its Analogs against Various Cancer Cell Lines
| Aspochalasin Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| Aspochalasin D | PC3 (Prostate) | Strong activity (exact value not specified) | [8] |
| Aspochalasin W | PC3 (Prostate) | 30.4 | [6] |
| Aspochalasin W | HCT-116 (Colon) | 39.2 | [6] |
| Aspochalasin M | HL-60 (Leukemia) | 20.0 | [9] |
Table 2: IC50 Values for Cytochalasin D against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HeLa (Cervical) | 0.05 - 0.1 | [10] |
| A549 (Lung) | ~1.0 | [10] |
| MCF-7 (Breast) | ~0.5 | [10] |
| PC-3 (Prostate) | ~0.2 | [10] |
Note: The IC50 values presented are approximate and collated from various sources for illustrative purposes. For precise comparisons, it is recommended to perform head-to-head studies.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
G-actin (unlabeled)
-
Pyrene-labeled G-actin
-
Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
ATP solution
-
DTT solution
-
This compound or Cytochalasin D dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare a stock solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0).
-
Prepare serial dilutions of this compound and Cytochalasin D in G-buffer.
-
In a 96-well plate, add the G-actin solution to each well.
-
Add the different concentrations of this compound, Cytochalasin D, or solvent control to the respective wells.
-
Initiate polymerization by adding the 10X polymerization buffer to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1 hour).
-
Plot the fluorescence intensity against time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value for inhibition of polymerization can be calculated by plotting the polymerization rate against the inhibitor concentration.
dot
Caption: Workflow for the pyrene-actin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Cytochalasin D
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Cytochalasin D in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compounds. Include a solvent control.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Both this compound and Cytochalasin D are potent inhibitors of actin polymerization, a key process in cellular function. While Cytochalasin D is a well-established tool in cell biology with a clearly defined mechanism, the specific efficacy and detailed mechanism of this compound require further investigation. The provided data, although not from direct comparative studies, indicates that both classes of compounds exhibit significant cytotoxic effects against various cancer cell lines. The experimental protocols detailed in this guide offer a standardized approach for researchers to conduct their own comparative studies to further elucidate the relative potencies and mechanisms of these fascinating molecules. Future head-to-head studies are warranted to provide a definitive comparison of their efficacy and to explore their potential as therapeutic agents.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Novel Aspochalasins from the Gut Fungus Aspergillus sp. Z4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation of Aspochalasin A as an Actin Polymerization Inhibitor: A Comparative Guide
Aspochalasin A belongs to the aspochalasin subgroup of cytochalasans, a class of fungal secondary metabolites known for a wide range of biological activities, including antibacterial, anti-tumoral, and phytotoxic effects. A primary mechanism contributing to these effects is the disruption of the actin cytoskeleton. This guide provides a comparative analysis of this compound with other common actin polymerization inhibitors, supported by experimental data and detailed protocols for validation.
Comparative Analysis of Actin Polymerization Inhibitors
This compound's activity is best understood in the context of other well-characterized actin modulators. Like other cytochalasans, it primarily functions by interfering with the dynamics of actin filament assembly. The following table compares this compound with Cytochalasin D, Latrunculin A, and Phalloidin, three of the most widely used tools in cytoskeletal research.
| Feature | This compound | Cytochalasin D | Latrunculin A | Phalloidin |
| Class/Origin | Fungal Metabolite (Cytochalasan) | Fungal Metabolite (Cytochalasan) | Marine Sponge Toxin | Mushroom Toxin (Amanita phalloides) |
| Binding Target | Barbed (+) end of F-actin | Barbed (+) end of F-actin | G-actin monomers[1][2] | Sides of F-actin[3][4] |
| Mechanism of Action | Caps filament ends, preventing the addition of new monomers. | Caps filament ends, preventing elongation and leading to net depolymerization.[5][6] | Sequesters G-actin in a 1:1 complex, preventing its incorporation into filaments.[2] | Binds to and stabilizes F-actin, preventing depolymerization.[3][7] |
| Effect on Actin Dynamics | Inhibits polymerization. | Inhibits polymerization and can induce depolymerization.[5][8] | Promotes net depolymerization by reducing the pool of available G-actin.[2][9] | Stabilizes filaments; shifts equilibrium toward F-actin.[3] |
| Potency / Affinity | Potency is structure-dependent and comparable to other cytochalasans. | Effective at substoichiometric concentrations.[10] | High affinity for G-actin, with Kd values of 0.1 µM for ATP-actin and 0.19 µM for G-actin.[1] | High-affinity binding in a 1:1 stoichiometric ratio with actin subunits in filaments.[3][7] |
| Cellular Effects | Disrupts actin cables, inhibits cell motility and division. | Disrupts stress fibers, induces cell rounding, and inhibits cytokinesis.[11] | Causes rapid disassembly of the actin cytoskeleton.[2][12] | Stabilizes actin filaments, leading to cellular rigidity and inhibition of dynamic processes. |
| Permeability | Cell-permeable. | Cell-permeable.[11] | Cell-permeable.[2] | Generally cell-impermeable; requires permeabilization for intracellular staining. |
Signaling Pathways and Inhibitor Mechanisms
The dynamic process of actin polymerization is central to cell morphology, motility, and division. This process involves the transition of globular actin (G-actin) monomers into filamentous actin (F-actin) polymers. Different inhibitors target distinct stages of this pathway.
Caption: Mechanisms of action for different classes of actin inhibitors.
Experimental Protocols for Validation
To validate the efficacy of this compound or any putative actin polymerization inhibitor, a series of in vitro and in-cell assays are required.
Pyrene-Actin Polymerization Assay (In Vitro)
This is the gold-standard assay to directly measure the kinetics of actin polymerization in real-time. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[13][14]
Experimental Workflow
Caption: Workflow for the in vitro pyrene-actin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
G-Buffer (Actin Monomer Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.
-
Actin Stock: Prepare a 4 µM actin solution in G-Buffer, containing 5-10% pyrene-labeled G-actin. Keep on ice.
-
10X Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0.
-
Inhibitor Stocks: Prepare concentrated stocks of this compound and controls (e.g., Cytochalasin D, DMSO) in an appropriate solvent like DMSO.
-
-
Assay Procedure:
-
Turn on the fluorometer and set the wavelengths (Excitation: ~365 nm, Emission: ~407 nm).[15]
-
In a cuvette, mix the actin stock with the desired concentration of this compound or control compound. The final volume should be 90% of the total reaction volume (e.g., 90 µL for a 100 µL final volume).
-
Incubate the mixture for 2-5 minutes at room temperature to allow the inhibitor to bind.[16]
-
Place the cuvette in the fluorometer and begin recording a baseline fluorescence reading.
-
To initiate polymerization, add 1/10th of the final volume of 10X Polymerization Buffer (e.g., 10 µL) and mix quickly.[17]
-
Continue recording fluorescence intensity every 10-15 seconds for 30-60 minutes, or until the signal plateaus.
-
-
Data Interpretation:
-
Inhibition of Polymerization: A decrease in the slope of the elongation phase and a lower final fluorescence plateau compared to the DMSO control indicates inhibition.
-
Effect on Nucleation: An increase in the lag time before the rapid rise in fluorescence suggests an inhibitory effect on the nucleation phase.
-
Fluorescence Microscopy of the Actin Cytoskeleton
This in-cell assay visualizes the effect of an inhibitor on the structure and organization of the actin cytoskeleton. Fluorescently-labeled phalloidin, which binds specifically to F-actin, is used to stain the filaments.[3][18]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., U2-OS, HeLa) onto glass coverslips in a multi-well plate and grow until they reach 50-70% confluency.
-
Treat the cells with various concentrations of this compound (and controls) for a predetermined time (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 3.7-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[3]
-
Wash twice with PBS.
-
Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes.[3][19]
-
Wash twice with PBS.
-
-
Staining and Imaging:
-
Optional: To reduce nonspecific background, incubate with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.[3]
-
Prepare the staining solution by diluting a stock of fluorescent phalloidin (e.g., Alexa Fluor 488 Phalloidin) to its working concentration (e.g., 1:200 to 1:1000) in PBS with 1% BSA.
-
Incubate the coverslips with the phalloidin staining solution for 20-30 minutes at room temperature, protected from light.[19][20]
-
(Optional) A nuclear counterstain like DAPI can be included in this step.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
-
Data Interpretation:
-
Actin Disruption: Compare the actin structures in treated cells to the well-defined stress fibers of control cells. Look for signs of filament depolymerization, aggregation, or formation of punctate structures, which are hallmarks of cytochalasan activity.[11]
-
Cell Migration (Wound Healing) Assay
This assay assesses the functional impact of inhibiting actin dynamics on cell motility, a process heavily dependent on a functional actin cytoskeleton.[21]
Detailed Protocol:
-
Monolayer Formation:
-
Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.[22]
-
Optional: To ensure that wound closure is due to migration and not proliferation, cells can be pre-treated with a mitosis inhibitor like Mitomycin C (5-10 µg/mL) for 2 hours before the assay.[23]
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the wash buffer with fresh culture medium containing the desired concentrations of this compound or control compounds.
-
Place the plate in an incubator equipped with a live-cell imaging system or take images at time zero using a standard inverted microscope.
-
Acquire images of the same wound fields at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area or width of the cell-free "wound" at each time point for each condition.
-
Calculate the rate of wound closure (e.g., in µm²/hour).
-
A significant reduction in the rate of wound closure in this compound-treated cells compared to the control indicates potent inhibition of cell migration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 6. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 13. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 15. Actin polymerisation assay [wwwuser.gwdguser.de]
- 16. Pyrene–actin polymerization assays [bio-protocol.org]
- 17. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 18. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. clyte.tech [clyte.tech]
- 23. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Wound healing migration assay (Scratch assay) [protocols.io]
Cross-validation of Aspochalasin A's anticancer effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Aspochalasin A, a member of the cytochalasan family of mycotoxins, has garnered interest for its potential as an anticancer agent. This guide provides a comparative analysis of the cytotoxic and mechanistic effects of aspochalasins in various cancer cell lines, offering a valuable resource for researchers investigating novel therapeutic strategies. While direct and comprehensive cross-validation data for this compound is limited in publicly available literature, this guide synthesizes existing data on closely related aspochalasin compounds to provide a comparative framework.
Data Presentation: Comparative Cytotoxicity of Aspochalasins
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various aspochalasin compounds across different cancer cell lines, providing a snapshot of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aspochalasin I | NCI-H460 | Lung Cancer | Weak to moderate | [1] |
| MCF-7 | Breast Cancer | Weak to moderate | [1] | |
| SF-268 | CNS Cancer | Weak to moderate | [1] | |
| Aspochalasin J | NCI-H460 | Lung Cancer | Weak to moderate | [1] |
| MCF-7 | Breast Cancer | Weak to moderate | [1] | |
| SF-268 | CNS Cancer | Weak to moderate | [1] | |
| Aspochalasin K | NCI-H460 | Lung Cancer | Weak to moderate | [1] |
| MCF-7 | Breast Cancer | Weak to moderate | [1] | |
| SF-268 | CNS Cancer | Weak to moderate | [1] | |
| Aspochalasin H1 | MCF-7 | Breast Cancer | Not specified | [2] |
| T46D | Breast Cancer | Not specified | [2] | |
| A2780 | Ovarian Cancer | Not specified | [2] |
Note: "Weak to moderate" indicates that the compounds exhibited cytotoxic effects, but specific IC50 values were not provided in the cited source. Further research is needed to quantify the precise potency of these compounds.
Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest
The anticancer activity of many chemotherapeutic agents, including natural products, often stems from their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells. While specific studies detailing these mechanisms for this compound are not extensively available, the known effects of related compounds and general principles of cancer biology suggest potential pathways.
Experimental Workflow for Investigating Anticancer Effects
A typical experimental workflow to assess the anticancer properties of a compound like this compound involves a series of in vitro assays.
Caption: A generalized workflow for evaluating the anticancer potential of a compound.
Potential Signaling Pathways Modulated by this compound
The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell growth, proliferation, survival, and apoptosis.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for anticancer therapies.[3][4] While direct evidence linking this compound to these pathways is yet to be established, it is plausible that its cytotoxic effects are mediated through their modulation.
Hypothetical Model of this compound Action on Cancer Cell Signaling
Based on the known functions of the PI3K/Akt and MAPK/ERK pathways in cancer, a hypothetical model for this compound's mechanism of action can be proposed.
Caption: A hypothetical model of this compound's potential interaction with key cancer signaling pathways.
Further research employing techniques like Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) upon this compound treatment is necessary to validate this model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess the anticancer effects of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis.
Cell Cycle Analysis:
-
Cell Harvest and Fixation: Harvest treated and untreated cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvest: Harvest treated and untreated cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational overview for researchers interested in the anticancer properties of this compound. The provided data on related compounds and the detailed experimental protocols offer a starting point for further investigation into the specific mechanisms of action of this promising natural product. Direct experimental validation is crucial to confirm the hypothesized effects and elucidate the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin has a better effect on PIK3CA mutant colorectal cancer cells by PI3K/Akt/Raptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
Comparative Guide to the Off-Target Effects of Aspochalasin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the off-target effects of Aspochalasin A, a fungal secondary metabolite, and its analogs. By objectively comparing its performance and presenting supporting experimental data, this document serves as a crucial resource for researchers investigating the therapeutic potential and safety profile of this class of compounds.
Introduction to this compound
Aspochalasins are a structurally diverse subgroup of cytochalasans, which are secondary metabolites produced by fungi.[1] While their primary mechanism of action is suggested to be the inhibition of actin polymerization, similar to other cytochalasans, the precise molecular interactions for many members of this family remain largely unknown.[1] Aspochalasins exhibit a wide range of biological activities, including cytotoxic, antibacterial, anti-tumoral, and anti-viral effects.[1][2] The significant variation in potency and activity among structurally similar aspochalasin analogs suggests the presence of multiple mechanisms of action and potential off-target effects that contribute to their overall biological profile.
Investigating Off-Target Effects: A Methodological Overview
Identifying unintended molecular interactions is critical in drug development to understand potential toxicity and to uncover new therapeutic applications (drug repurposing).[3][4][5] A multi-pronged approach, combining computational and experimental methods, is essential for a thorough investigation of off-target effects.
| Methodology | Principle | Application | Key Measurement |
| In Silico Prediction | Utilizes computational algorithms based on chemical structure, 2D/3D similarity, and machine learning to predict potential protein interactions.[3][4][5] | Initial, large-scale screening to generate a testable hypothesis of potential off-targets. | Binding affinity scores, similarity indices. |
| Kinase Profiling | The compound is screened against a large panel of purified protein kinases to measure its inhibitory activity.[6] | To identify unintended interactions with the human kinome, a frequent source of off-target effects. | IC50 (half-maximal inhibitory concentration) or percent inhibition at a given concentration. |
| Phenotypic Screening | The effect of the compound on whole cells is observed to identify unexpected cellular responses.[7] | To uncover novel biological activities not predicted by the primary target. | Changes in cell viability, morphology, proliferation, or specific signaling pathways. |
| Chemoproteomics | Employs chemical probes or affinity matrices to isolate binding partners of the compound directly from a complex cell lysate, followed by identification via mass spectrometry.[6] | Unbiased, genome-wide identification of direct protein targets in a physiological context. | Enrichment scores, binding affinity (Kd). |
Known Off-Target Activities of Aspochalasin Analogs
While this compound's primary target is believed to be actin, studies on its various analogs have revealed interactions with other distinct cellular pathways and proteins. These findings underscore the importance of comprehensive profiling.
| Aspochalasin Analog | Known/Potential Off-Target Activity | Cell Line/System | Reported Efficacy (IC50) |
| Aspochalasin L | HIV-1 Integrase Inhibition[1][8][9] | HuT78 T-cells | 71.7 µM[1] |
| Aspochalasin U | Anti-TNFα Activity (blocks necrotic cell death)[1] | L929 cells | Moderate, dose-dependent[1] |
| TMC-169 | Potent Cytotoxicity | U937, Jurkat, HL-60, WiDr, HCT-116 | 0.81, 0.2, 0.68, 0.83, 0.78 µg/ml, respectively[1] |
| Aspochalasin W | Cytotoxicity | PC3, HCT-116 | 30.4 µM, 39.2 µM, respectively[1] |
| Aspochalamin A-D | Cytostatic Effects & Weak Antibacterial Activity | Various tumor cell lines & Gram-positive bacteria | Not specified[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the investigation of off-target effects.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of viable cells as an indicator of cytotoxicity.[10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Kinase Profiling via Radiometric Assay
This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[11][12]
-
Reaction Setup: In a 96-well filter plate, mix the test compound (e.g., this compound at a set concentration), a specific protein kinase, its corresponding substrate, and cofactors in an assay buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).[13]
-
Termination: Stop the reaction by adding a solution such as 2% (v/v) phosphoric acid.[13]
-
Washing: Wash the plate to remove unincorporated [γ-³³P]-ATP, leaving the radiolabeled substrate bound to the filter membrane.
-
Detection: Determine the amount of incorporated ³³P in each well using a microplate scintillation counter.[13]
-
Analysis: Calculate the residual kinase activity for each compound-treated well and normalize it to the activity of an untreated control (100% activity) and a background control.
Protocol 3: Workflow for Chemoproteomic Target Identification
This workflow outlines the key steps to identify direct binding partners of a compound within a cell lysate.
-
Cell Culture and Lysis: Grow the cells of interest to a sufficient density and prepare a native cell lysate under conditions that preserve protein structure and interactions.
-
Competition Experiment: Incubate the cell lysate with a broad-spectrum kinase affinity matrix (e.g., beads) in the presence of either the test compound (this compound) at various concentrations or a vehicle control.[6]
-
Affinity Enrichment: The compound will compete with the affinity matrix for binding to its target proteins. Proteins that bind to the compound will not be captured by the matrix.
-
Elution and Digestion: Elute the proteins captured by the affinity matrix and digest them into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance between the compound-treated samples and the control. Proteins that show a dose-dependent decrease in abundance in the presence of the compound are identified as potential binding targets.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. a-novel-aspochalasin-with-hiv-1-integrase-inhibitory-activity-from-aspergillus-flavipes - Ask this paper | Bohrium [bohrium.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. 2.6. Kinase Profiling Assay [bio-protocol.org]
A Head-to-Head Comparison of Aspochalasin A with Other Fungal Cytochalasans in Cancer Research
A detailed analysis of the cytotoxic and anti-angiogenic properties of Aspochalasin A, Cytochalasin D, and Chaetoglobosin A, providing researchers with comparative data and experimental insights.
In the quest for novel therapeutic agents from natural sources, fungal metabolites have emerged as a promising frontier. Among these, the cytochalasan family of mycotoxins has garnered significant attention for its potent biological activities, particularly in the realm of oncology. This guide provides a head-to-head comparison of this compound with two other prominent members of the cytochalasan class: Cytochalasin D and Chaetoglobosin A. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of these natural products in their research endeavors.
At a Glance: Comparative Biological Activities
This compound, like other cytochalasan alkaloids, exhibits a range of biological effects, primarily attributed to its ability to disrupt the cellular actin cytoskeleton. This interference with a fundamental cellular process leads to downstream effects such as cytotoxicity towards cancer cells and inhibition of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.
| Feature | This compound | Cytochalasin D | Chaetoglobosin A |
| Primary Mechanism | Inhibition of actin polymerization | Potent inhibitor of actin polymerization[1][2] | Inhibition of actin polymerization |
| Key Biological Activities | Cytotoxic, Anti-angiogenic[3] | Cytotoxic, Anti-angiogenic, Induces apoptosis[1] | Cytotoxic, Anti-angiogenic, Antifungal[4][5][6] |
| Signaling Pathway Interference | Downregulation of VEGF signaling pathway[7][3] | Affects actin-related signaling | Downregulation of Akt–HIF–VEGF pathway[5] |
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of these natural products has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. The following table summarizes the reported IC50 values for this compound analogs, Cytochalasin D, and Chaetoglobosin A and its analogs against several cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Chaetoglobosin E | KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57[8] |
| Chaetoglobosin K | A2780/CP70 | Ovarian Cancer | 0.5[5] |
| Chaetoglobosin K | OVCAR-3 | Ovarian Cancer | 1.0[5] |
| Chaetoglobosin V | KB | Oral Epidermoid Carcinoma | ~20-30 µg/mL |
| Chaetoglobosin V | K562 | Chronic Myelogenous Leukemia | >30 µg/mL |
| Chaetoglobosin V | MCF-7 | Breast Cancer | 27.86 µg/mL[9] |
| Chaetoglobosin V | HepG2 | Liver Cancer | >30 µg/mL |
| Chaetoglobosin W | KB | Oral Epidermoid Carcinoma | ~20-30 µg/mL |
| Chaetoglobosin W | K562 | Chronic Myelogenous Leukemia | >30 µg/mL |
| Chaetoglobosin W | MCF-7 | Breast Cancer | >30 µg/mL |
| Chaetoglobosin W | HepG2 | Liver Cancer | 27.87 µg/mL[9] |
| *Note: µg/mL to µM conversion requires the molecular weight of the specific compound. |
Anti-Angiogenic Efficacy: A Comparative Look
The ability to inhibit the formation of new blood vessels is a critical attribute for potential anti-cancer agents. This compound, Cytochalasin D, and Chaetoglobosin A have all demonstrated anti-angiogenic properties.
Asperchalasine A , a dimeric form of aspochalasin, has been shown to significantly inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). Treatment with 50 µM and 100 µM of aspochalasine A resulted in a 66.98% and 72.24% decrease in tube formation, respectively[7]. This effect is mediated through the downregulation of the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR)-2 signaling pathway[7][3].
Cytochalasin D also effectively inhibits tumor angiogenesis[10]. Studies have shown that treatment with Cytochalasin D can significantly reduce microvessel density in tumor tissues[10].
Chaetoglobosin K has been identified as a potent inhibitor of angiogenesis. It significantly inhibits the secretion of VEGF by ovarian cancer cells and reduces the migratory capability of HUVECs[5][11]. The anti-angiogenic activity of Chaetoglobosin K is attributed to its ability to downregulate the Akt-HIF-1α-VEGF signaling pathway[5]. Another analog, Chaetoglobosin D , has also displayed potent anti-angiogenic properties in human endothelial progenitor cells with an IC50 value of 0.8 ± 0.3 µM[12].
Mechanism of Action: Inhibition of Actin Polymerization
The primary molecular mechanism underlying the biological activities of this compound and other cytochalasans is their ability to interfere with actin dynamics. Actin is a crucial protein that forms microfilaments, a key component of the cytoskeleton responsible for cell structure, motility, and division.
These compounds bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting polymerization[1][2]. This disruption of the actin cytoskeleton leads to the observed cytotoxic and anti-angiogenic effects.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Cytochalasin D, Chaetoglobosin A) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the process of angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel™ or a similar basement membrane matrix and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Compound Treatment: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in treated wells to that in control wells to determine the inhibitory effect of the compounds.
Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of actin monomers into filaments.
-
Actin Preparation: Prepare a solution of pyrene-labeled G-actin (monomeric actin). Pyrene fluorescence increases significantly upon incorporation into F-actin (filamentous actin).
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (containing KCl and MgCl2).
-
Compound Addition: Add the test compounds at various concentrations to the actin solution before or after initiating polymerization.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates actin polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to a control to determine the inhibitory activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified VEGF signaling pathway and points of inhibition by this compound and Chaetoglobosin K.
Caption: Workflow for assessing cytotoxicity and anti-angiogenic activity.
Conclusion
This compound and its related cytochalasan compounds, Cytochalasin D and Chaetoglobosin A, represent a compelling class of natural products with significant potential in cancer research. Their shared mechanism of actin polymerization inhibition translates into potent cytotoxic and anti-angiogenic activities. While this guide provides a comparative overview based on available data, further direct head-to-head studies under standardized conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these fascinating fungal metabolites. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the intricate biology of these compounds and their potential applications in drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Angiogenic Effect of Asperchalasine A Via Attenuation of VEGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaetoglobosin K inhibits tumor angiogenesis through downregulation of vascular epithelial growth factor-binding hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 7. Anti-Angiogenic Effect of Asperchalasine A Via Attenuation of VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochalasin D, a tropical fungal metabolite, inhibits CT26 tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Target Engagement of Aspochalasin A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of Aspochalasin A, a member of the cytochalasan family of fungal metabolites. While the precise molecular targets of many aspochalasins are still under investigation, their structural similarity to other cytochalasans strongly suggests that their primary mechanism of action involves the disruption of actin polymerization.[1] This guide will focus on validating this primary target and identifying potential off-targets, comparing this compound with well-characterized actin polymerization inhibitors.
Comparative Analysis of Actin Polymerization Inhibitors
To objectively assess the efficacy of this compound, its performance should be compared against established actin inhibitors. Due to the limited availability of direct quantitative data for this compound's effect on actin polymerization, we will utilize data for the closely related compound, Aspochalasin D, as a proxy. This allows for a foundational comparison, which should be further validated with specific studies on this compound.
Table 1: In Vitro Actin Polymerization Inhibition
| Compound | Mechanism of Action | Reported IC50 (Actin Polymerization) | Reference |
| Aspochalasin D (proxy for this compound) | Binds to the barbed (+) end of F-actin, inhibiting polymerization.[2] | Not explicitly reported in a standardized in vitro assay. However, it is known to strongly induce the formation of actin-containing rodlets in cells.[2] | [2] |
| Cytochalasin D | Binds to the barbed (+) end of F-actin, inhibiting both the association and dissociation of actin monomers.[3] | ~0.2 µM | [4] |
| Latrunculin A | Sequesters G-actin monomers, preventing their incorporation into filaments. | ~0.2 µM | [5] |
Experimental Protocols for Target Validation
Validating the interaction of this compound with its cellular targets requires a multi-faceted approach. Below are detailed protocols for key experiments.
In Vitro Actin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified actin in vitro. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of polymerization kinetics.
Protocol:
-
Reagent Preparation:
-
Purify monomeric (G-actin) from rabbit skeletal muscle acetone powder.
-
Prepare pyrene-labeled G-actin by reacting with N-(1-pyrene)iodoacetamide.
-
Prepare G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2).
-
Prepare 10X polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing unlabeled G-actin and 5-10% pyrene-labeled G-actin in G-buffer to a final concentration of 2-5 µM.
-
Add varying concentrations of this compound (or other inhibitors) or DMSO (vehicle control) to the reaction mixture.
-
Incubate on ice for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding 1/10th volume of 10X polymerization buffer.
-
Immediately transfer the reaction to a fluorometer cuvette or a 96-well black plate.
-
Measure the increase in pyrene fluorescence over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity against time.
-
Determine the initial rate of polymerization from the slope of the linear phase of the curve.
-
Calculate the IC50 value by plotting the percentage of inhibition of the polymerization rate against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[6] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
-
Fractionation and Protein Quantification:
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein (e.g., actin).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for the treated and untreated samples.
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is an unbiased approach to identify the direct binding partners of a small molecule, including its primary target and potential off-targets.
Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a reactive group for immobilization (e.g., a linker with a terminal alkyne or azide for click chemistry) without significantly affecting its biological activity.
-
-
Immobilization:
-
Covalently attach the this compound probe to affinity beads (e.g., NHS-activated sepharose beads).
-
-
Cell Lysis and Incubation:
-
Prepare a cell lysate from the cells of interest.
-
Incubate the cell lysate with the this compound-conjugated beads and with control beads (without the compound) to capture interacting proteins.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins from the beads.
-
-
Proteomic Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the this compound pull-down compared to the control pull-down.
-
Bioinformatic analysis can be used to identify potential direct binders and protein complexes that interact with the compound.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows described.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Biochemical characterization of actin assembly mechanisms with ALS-associated profilin variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Aspochalasin A and its Relatives: A Comparative Guide to Structure-Activity Relationships Among Cytochalasans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of Aspochalasin A and other members of the cytochalasan family of fungal metabolites. Cytochalasans are well-documented inhibitors of actin polymerization, a fundamental cellular process, making them valuable tools in cell biology and potential starting points for therapeutic development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate a deeper understanding of how subtle structural modifications within this compound class influence their biological activity.
Structure-Activity Relationship: Decoding the Bioactivity of Cytochalasans
Cytochalasans are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring, which is typically 11- to 14-membered. The aspochalasin subgroup, to which this compound belongs, is defined by the presence of a 2-methylpropyl (isobutyl) substituent at the C-3 position of the isoindole ring.[1] The diverse biological activities of these compounds, ranging from cytotoxic to antimicrobial and anti-inflammatory, are intricately linked to their complex three-dimensional structures.[2]
Key structural features that dictate the biological potency of cytochalasans include:
-
The Macrocyclic Ring: Modifications on the macrocycle significantly impact activity. The presence of hydroxyl groups, particularly at positions C-7 and C-18, has been identified as a critical factor for potent disruption of the actin cytoskeleton.[3] For instance, the potent cytotoxicity of TMC-169 is attributed to its simple C-18 hydroxyl substitution.[2] Conversely, the absence of oxygenated functional groups on the macrocycle can lead to a loss of activity.[2]
-
The Perhydro-isoindolone Core: The stereochemistry and substitution of this core unit are crucial for target binding. The presence of an epoxy group at C-6 and C-7 can enhance bioactivity.[4]
-
The Amino Acid-Derived Side Chain: The nature of the substituent at C-3 distinguishes different sub-families of cytochalasans and influences their overall biological profile.
Comparative Biological Activity
The following tables summarize the cytotoxic and other biological activities of various aspochalasins and other representative cytochalasans. This data is compiled from multiple studies and is intended to provide a comparative overview. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.
Note: Specific cytotoxic (IC50) data for this compound was not found in the peer-reviewed literature reviewed for this guide. The tables below present data for structurally related aspochalasins and other cytochalasans to illustrate the general structure-activity relationships within this class of compounds.
Table 1: Comparative Cytotoxic Activity (IC50) of Selected Cytochalasans
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspochalasin D | PC3 | 11.14 µg/mL (~25) | [2] |
| Ba/F3-V12 | 1.9 µg/mL (~4.3) | [2] | |
| Aspochalasin I | NCI-H460 | Weak to moderate | [5] |
| MCF-7 | Weak to moderate | [5] | |
| SF-268 | Weak to moderate | [5] | |
| Aspochalasin J | NCI-H460 | Weak to moderate | [5] |
| MCF-7 | Weak to moderate | [5] | |
| SF-268 | Weak to moderate | [5] | |
| Aspochalasin K | NCI-H460 | Weak to moderate | [5] |
| MCF-7 | Weak to moderate | [5] | |
| SF-268 | Weak to moderate | [5] | |
| Aspochalasin W | PC3 | 30.4 | [2] |
| HCT-116 | 39.2 | [2] | |
| Cytochalasin B | HeLa | 4.96 | [6] |
| Cytochalasin D | HeLa | 7.30 | [6] |
| TMC-169 | HCT-116 | 0.78 µg/mL (~1.7) | [2] |
| U937 | 0.81 µg/mL (~1.8) | [2] | |
| Jurkat | 0.2 µg/mL (~0.4) | [2] | |
| HL-60 | 0.68 µg/mL (~1.5) | [2] | |
| WiDr | 0.83 µg/mL (~1.8) | [2] |
Table 2: Other Biological Activities of Selected Aspochalasins
| Compound | Activity | Organism/Cell Line | Concentration/IC50 | Reference |
| Aspochalasin L | Anti-HIV-1 Integrase | - | 71.7 µM | [7] |
| Aspochalasin U | Anti-TNFα | L929 | Moderate, dose-dependent | [2] |
| Aspochalasin G | Antibacterial | B. subtilis, S. aureus, M. luteus | Active | [2] |
| Aspochalamin C | Antibacterial | Arthrobacter globiformis | Active | [2] |
Mechanism of Action: Disruption of the Actin Cytoskeleton and Downstream Signaling
The primary mechanism of action for cytochalasans is the inhibition of actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the cellular actin network.[1] This interference with the actin cytoskeleton has profound effects on numerous cellular processes, including cell motility, division, and morphology.[1]
The regulation of the actin cytoskeleton is a complex process involving numerous signaling pathways. One of the key regulatory pathways is the RhoA signaling cascade. RhoA, a small GTPase, plays a central role in orchestrating the formation of actin stress fibers and focal adhesions.[8] Cytochalasans, by directly targeting actin filaments, effectively disrupt the downstream effects of the RhoA pathway.
Caption: RhoA signaling pathway and the inhibitory action of cytochalasans.
Beyond the direct impact on actin, disruption of the cytoskeleton can trigger other signaling events. For instance, treatment with cytochalasin D has been shown to lead to the accumulation and activation of the tumor suppressor protein p53, suggesting a link between cytoskeletal integrity and cell cycle control pathways.[9]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
HCT-116 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Aspochalasin/Cytochalasan compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Actin Polymerization Inhibition Assay (Pyrene-Based)
This assay monitors the polymerization of actin in vitro by measuring the increase in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin filaments.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
10X Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Test compounds (dissolved in DMSO)
-
Fluorometer and microplates
Procedure:
-
Actin Preparation: Prepare a solution of G-actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.
-
Assay Setup: In a microplate, mix the G-actin solution with the test compounds at various concentrations. Include a DMSO vehicle control.
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th volume of 10X polymerization buffer.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition of polymerization for each compound concentration relative to the vehicle control.
Conclusion
The biological activity of aspochalasins and other cytochalasans is profoundly influenced by their chemical structure. Key determinants of activity include the substitution pattern of the macrocyclic ring, particularly the presence of hydroxyl groups at C-7 and C-18, and the nature of the amino acid-derived side chain. While the primary mechanism of action is the disruption of the actin cytoskeleton, this can lead to a cascade of downstream effects on cellular signaling pathways, including the RhoA pathway. The data presented in this guide, although lacking specific quantitative values for this compound, provides a framework for understanding the structure-activity relationships within this important class of natural products. Further investigation into the specific bioactivities of individual aspochalasins, including this compound, will be crucial for realizing their full potential as pharmacological tools and therapeutic leads.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. iomcworld.com [iomcworld.com]
- 3. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structures of cytochalasins A and B - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Aspochalasin H1: A New Cyclic Aspochalasin from Hawaiian Plant-Associated Endophytic Fungus Aspergillus sp. FT1307 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Synergistic Potential of Aspochalasin A and its Congeners with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects observed when combining aspochalasins, a subclass of cytochalasans, with standard chemotherapy drugs. Due to the limited availability of published data specifically on Aspochalasin A in combination therapies, this guide draws upon research conducted on closely related cytochalasan compounds, such as Cytochalasin B and its derivatives. These compounds share a common mechanism of action centered on the disruption of the actin cytoskeleton, providing a strong basis for inferring potential synergistic interactions.
The data presented herein is intended to serve as a foundational resource for researchers exploring novel combination cancer therapies. The experimental protocols and proposed signaling pathways offer a framework for designing and interpreting studies aimed at validating and expanding upon these initial findings.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of cytochalasan analogs, both alone and in combination with the chemotherapeutic agents doxorubicin and paclitaxel, against human ovarian carcinoma cell lines. The data is derived from studies employing the methylene blue and XTT assays to determine cell viability. Synergy is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 1: IC50 Values of Cytochalasin Analogs and Chemotherapy Drugs in SK-OV-3 Human Ovarian Carcinoma Cells
| Compound | IC50 (µM) after 48h | IC50 (µM) after 96h |
| Cytochalasin B | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 21,22-Dihydrocytochalasin B (DiHCB) | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Doxorubicin | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Paclitaxel | 0.02 ± 0.004 | 0.01 ± 0.002 |
Table 2: Combination Index (CI) Values for Cytochalasin B and DiHCB with Doxorubicin and Paclitaxel in SK-OV-3 Cells
| Combination | CI Value (at Fa 0.5) | Interpretation |
| Cytochalasin B + Doxorubicin | < 1.0 | Synergy |
| DiHCB + Doxorubicin | < 1.0 | Synergy |
| Cytochalasin B + Paclitaxel | < 1.0 | Synergy |
| DiHCB + Paclitaxel | < 1.0 | Synergy |
Note: Specific CI values were reported as demonstrating notable synergy, indicative of values significantly below 1.0.
Experimental Protocols
Detailed methodologies for the key experiments cited in the synergistic studies are provided below. These protocols are foundational for assessing the efficacy of drug combinations.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of the compounds by measuring the metabolic activity of the cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SK-OV-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound/cytochalasan analog, the chemotherapy drug, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the treated plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the drug treatments.
Protocol:
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synergistic mechanisms and experimental workflows.
Caption: this compound disrupts actin filaments, impairing mitotic spindle formation, while paclitaxel stabilizes microtubules, causing mitotic arrest. The combined disruption leads to enhanced apoptosis.
Caption: this compound inhibits ABC transporters, increasing intracellular doxorubicin concentration, which enhances DNA damage and subsequent apoptosis.
Aspochalasin A and Actin Isoforms: A Comparative Guide to Inhibitory Effects
For researchers, scientists, and drug development professionals, understanding the specific interactions between small molecules and cytoskeletal components is paramount. This guide provides a comparative overview of the inhibitory effects of aspochalasins, a subclass of the cytochalasan family, on actin isoforms. Due to a lack of specific experimental data for Aspochalasin A, this guide will focus on the well-characterized inhibitory properties of the closely related compound, Cytochalasin D, as a representative of the cytochalasan class. The experimental protocols detailed herein are standard methods applicable to the study of any cytochalasan, including this compound.
Introduction to Aspochalasins and Actin Inhibition
Aspochalasins belong to the cytochalasan family of fungal metabolites known for their ability to disrupt the actin cytoskeleton. The primary mechanism of action for cytochalasans is the inhibition of actin polymerization. They achieve this by binding to the fast-growing barbed end (+ end) of filamentous actin (F-actin), which physically blocks the addition of new globular actin (G-actin) monomers. This action leads to a net depolymerization of actin filaments in vivo, affecting a multitude of cellular processes such as cell motility, division, and morphology.[1][2] While the general mechanism is understood for the broader cytochalasan family, specific quantitative data on the inhibitory effects of this compound on different actin isoforms are not currently available in published literature. However, studies on other cytochalasans, such as Cytochalasin D, provide valuable insights into the expected activity of this class of compounds.
Comparative Analysis of Actin Inhibition
While direct comparative data for this compound across different actin isoforms (e.g., muscle α-actin vs. cytoplasmic β-/γ-actin) is unavailable, we can examine the inhibitory activity of the well-studied Cytochalasin D to provide a baseline for the cytochalasan family. It is important to note that subtle differences in the chemical structure between aspochalasins and other cytochalasins may lead to variations in their inhibitory potency.
Table 1: Inhibitory Effects of Cytochalasin D on Actin Polymerization
| Parameter | Value | Actin Source | Experimental Condition | Reference |
| Half-maximal Inhibition (Rate of Assembly) | 1 x 10-8 M | Dictyostelium discoideum actin | In the presence of F-actin fragments | [3] |
| Half-maximal Inhibition (Rate of Assembly) | 1 x 10-9 M | Dictyostelium discoideum actin | In the absence of ATP (3 mM ADP) | [3] |
Note: The data presented in this table is for Cytochalasin D and is intended to be representative of the cytochalasan family. Specific values for this compound may vary and require experimental determination.
One study on various cytochalasins found that Aspochalasin D, a related compound, strongly induced the formation of rod-like structures containing actin within the cytoplasm of treated fibroblasts, indicating a significant interaction with the cellular actin network.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of actin inhibition and the methods used to study it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of actin polymerization and its inhibition by cytochalasans.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Aspochalasin A and its Analogs: A Comparative Guide on Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of the efficacy of Aspochalasin A and its related compounds, collectively known as aspochalasins. Aspochalasins are a class of cytochalasan mycotoxins produced by various fungi, notably species of Aspergillus.[1][2] They have garnered significant interest in the scientific community for their diverse biological activities, including anti-cancer, antimicrobial, and antiviral properties.[1] This document summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action.
Quantitative Efficacy Data
The biological activity of aspochalasins has been evaluated against a range of cell lines and microorganisms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative overview of their potency.
| Aspochalasin Derivative | Cell Line/Organism | Assay Type | IC50 / MIC (µM) | Reference |
| This compound (and other unnamed compounds) | A2780 (Ovarian Cancer) | Antiproliferative | 17.29 | [3] |
| Aspochalasin B (and other unnamed compounds) | A2780 (Ovarian Cancer) | Antiproliferative | 11.76 | [3] |
| Aspochalasin D | Ba/F3 | Cytotoxicity | 0.49 µg/mL | [1] |
| Aspochalasin I | Mel-Ab (Melanoma) | Melanogenesis Inhibition | 22.4 | [4] |
| Aspochalasin I, J, K | NCI-H460, MCF-7, SF-268 | Cytotoxicity | Weak to moderate | [5] |
| Aspochalasin L | HIV-1 Integrase | Enzyme Inhibition | 71.7 | [1][6] |
| Aspochalasin U | L929 (acts on TNFα) | Anti-TNFα Activity | Moderate, dose-dependent | [1] |
| Unnamed Aspochalasin Derivatives | Bacillus subtilis | Antibacterial | 40-80 µg/mL | [3] |
| Unnamed Aspochalasin Derivatives | Staphylococcus aureus | Antibacterial | 40 µg/mL | [3] |
| Unnamed Aspochalasin Derivatives | MRSA | Antibacterial | 40 µg/mL | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of aspochalasin efficacy.
Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aspochalasin derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Actin Polymerization Inhibition Assay
This assay measures the effect of aspochalasins on the polymerization of actin, a key component of the cytoskeleton.
Protocol:
-
Actin Preparation: Prepare purified G-actin (globular actin) in a low ionic strength buffer to prevent spontaneous polymerization.
-
Initiation of Polymerization: Induce actin polymerization by adding a polymerization-inducing buffer containing KCl and MgCl2.
-
Compound Addition: Add the aspochalasin derivative at various concentrations to the actin solution before or after initiating polymerization.
-
Monitoring Polymerization: Monitor the extent of actin polymerization over time. This can be done by measuring the increase in fluorescence of a pyrene-labeled actin probe, which fluoresces more brightly when incorporated into F-actin (filamentous actin).
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The effect of the aspochalasin is determined by comparing the polymerization rate and the final steady-state fluorescence in the presence and absence of the compound.
HIV-1 Integrase Inhibition Assay
This assay evaluates the ability of aspochalasins to inhibit the activity of HIV-1 integrase, an enzyme essential for viral replication.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant HIV-1 integrase, a long terminal repeat (LTR) substrate (a DNA sequence recognized by the integrase), and the aspochalasin derivative at various concentrations.
-
3'-Processing Reaction: Incubate the mixture to allow the integrase to perform the 3'-processing step, which involves the cleavage of two nucleotides from the 3' end of the LTR substrate.
-
Strand Transfer Reaction: Add a target DNA substrate to the reaction mixture and incubate to allow the integrase to catalyze the strand transfer reaction, which integrates the processed LTR into the target DNA.
-
Detection of Inhibition: The inhibition of integrase activity can be quantified using various methods, such as gel electrophoresis to visualize the DNA products or a plate-based assay that uses labeled DNA substrates for detection.
-
Data Analysis: Determine the concentration of the aspochalasin derivative that results in a 50% reduction in integrase activity (IC50).
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for aspochalasins, similar to other cytochalasans, is the disruption of the actin cytoskeleton through the inhibition of actin polymerization.[1] This fundamental action can trigger a cascade of downstream signaling events, leading to the various observed biological effects.
Inhibition of Actin Polymerization
Aspochalasins bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of the dynamic equilibrium between G-actin and F-actin has profound effects on cellular processes that rely on a functional cytoskeleton, such as cell motility, division, and maintenance of cell shape.
Induction of Apoptosis in Cancer Cells
The disruption of the actin cytoskeleton by aspochalasins can induce apoptosis (programmed cell death) in cancer cells. While the precise signaling cascade is not fully elucidated for this compound specifically, it is generally understood that cytoskeletal stress can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis.
Modulation of TNF-α Signaling
Aspochalasin U has been reported to exhibit moderate, dose-dependent anti-TNF-α activity, leading to increased cell survivability by blocking necrotic cell death.[1] The exact mechanism of this inhibition is not yet clear from the available literature. It may involve direct or indirect interference with the TNF-α signaling pathway, potentially by preventing the binding of TNF-α to its receptor or by modulating downstream signaling components.
Inhibition of HIV-1 Integrase
Aspochalasin L has demonstrated inhibitory activity against HIV-1 integrase.[1][6] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. The inhibition of this enzyme effectively blocks the ability of the virus to establish a persistent infection. The precise molecular interactions between Aspochalasin L and HIV-1 integrase are a subject for further investigation.
Conclusion
Aspochalasins represent a promising class of natural products with a broad spectrum of biological activities. Their primary mechanism of action, the inhibition of actin polymerization, triggers diverse cellular responses, making them valuable tools for cell biology research and potential leads for drug development. Further investigation into the specific molecular targets and signaling pathways of individual aspochalasin derivatives will be crucial for realizing their full therapeutic potential.
References
- 1. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasin D - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasin D | Cell Signaling Technology [cellsignal.com]
- 5. google.com [google.com]
- 6. A novel aspochalasin with HIV-1 integrase inhibitory activity from Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Aspochalasin A
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Aspochalasin A is paramount. This compound is a fungal metabolite belonging to the cytochalasan family, which is known to exhibit cytotoxic and cytostatic properties.[1][2] Due to the potential hazards associated with this class of compounds, including irritation and cellular toxicity, stringent adherence to safety protocols is essential. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. Nitrile or neoprene gloves are generally suitable for handling cytotoxic compounds.[5] Regularly inspect gloves for any signs of degradation or puncture and change them frequently. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat or a disposable gown designed for handling chemical agents should be worn to protect skin and personal clothing from contamination.[6][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To prevent splashes or aerosol exposure to the eyes, appropriate eye protection is mandatory. A face shield may be necessary when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be required when handling the solid form of this compound to avoid inhalation of airborne particles.[7] The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes | To protect from spills, closed-toe shoes are required in the laboratory. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.[9] Do not dispose of this waste down the drain.[10]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[8][9]
By implementing these safety measures and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.
References
- 1. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus aspergillus niveus LU 9575. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspochalasins I, J, and K: three new cytotoxic cytochalasans of Aspergillus flavipes from the rhizosphere of Ericameria laricifolia of the Sonoran Desert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 7. gerpac.eu [gerpac.eu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
